Pyrocholecalciferol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10346-43-7 |
|---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
UCTLRSWJYQTBFZ-KEPKOUJCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pyrocholecalciferol: A Deep Dive into the Thermal Isomers of Vitamin D3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the extensive landscape of vitamin D metabolism and its myriad of biologically active forms, a lesser-known class of compounds emerges from the thermal treatment of cholecalciferol (vitamin D3): pyrocholecalciferol and its stereoisomer, isothis compound. Unlike the well-studied enzymatic metabolites such as calcifediol and calcitriol, or the photochemical isomers like previtamin D3, lumisterol, and tachysterol, the "pyro" isomers are the result of high-temperature induced, irreversible chemical rearrangement. This technical guide provides a comprehensive overview of the discovery, history, and chemical nature of this compound, with a focus on the experimental methodologies for its formation and a critical analysis of its biological significance, or lack thereof.
Discovery and History
The history of this compound is intrinsically linked to the early investigations into the chemical stability of vitamin D. While the Nobel Prize-winning work of Adolf Windaus in the 1920s and 1930s elucidated the structure of vitamin D and its relationship with sterols, the effects of heat on these compounds also became a subject of interest.[1][2][3][4][5] It was observed that upon heating to high temperatures, typically between 100°C and 180°C, vitamin D3 undergoes an irreversible isomerization to form a mixture of this compound and isothis compound. This thermal conversion is distinct from the reversible, lower-temperature equilibrium between previtamin D3 and vitamin D3 that is a crucial part of the vitamin's synthesis in the skin.[6][7][8]
Early research, notably by William G. Dauben and others, focused on the stereochemistry and reaction mechanisms of these thermal rearrangements. These studies were pivotal in understanding the fundamental chemistry of the secosteroid structure of vitamin D.
Chemical Synthesis and Structure
The synthesis of this compound and isothis compound is not a conventional chemical synthesis but rather a thermal isomerization process. The primary method for their preparation involves heating cholecalciferol in an inert solvent.
Experimental Protocol: Thermal Isomerization of Cholecalciferol
Objective: To induce the thermal conversion of cholecalciferol to this compound and isothis compound.
Materials:
-
Crystalline cholecalciferol (Vitamin D3)
-
High-boiling point inert solvent (e.g., dimethyl sulfoxide, decalin)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Dissolve a known quantity of cholecalciferol in the chosen inert solvent in the round-bottom flask. The concentration should be optimized to prevent polymerization or side reactions.
-
De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove any dissolved oxygen, which could lead to oxidation products.
-
Heat the solution to a specific temperature within the range of 100-180°C under a continuous inert atmosphere. The reaction temperature and time are critical parameters that influence the ratio of the products.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC. Cholecalciferol will gradually be consumed as this compound and isothis compound are formed.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The pyro-isomers can be purified from the reaction mixture using preparative HPLC.
-
The purified compounds should be characterized by NMR and mass spectrometry to confirm their identity and stereochemistry.
The structures of this compound and isothis compound are stereoisomers of vitamin D3 where the triene system has undergone a cyclization reaction.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant lack of evidence for any substantial biological activity of this compound and isothis compound. The vast majority of research on the biological effects of vitamin D focuses on its hormonally active forms, 1,25-dihydroxyvitamin D3 (calcitriol) and 25-hydroxyvitamin D3 (calcifediol), which exert their effects primarily through the vitamin D receptor (VDR).[9][10][11][12][13][14][15]
There are no credible studies demonstrating that this compound or isothis compound bind to the VDR or activate VDR-mediated gene transcription. Consequently, there are no known signaling pathways associated with these compounds. The structural changes resulting from the thermal rearrangement likely render them incompatible with the ligand-binding pocket of the VDR.
The primary significance of this compound and isothis compound in a biological context is as markers of thermal degradation of vitamin D3. Their presence in vitamin D supplements or fortified foods can indicate improper storage or processing conditions.
Quantitative Data
Due to the apparent lack of biological activity, there is no quantitative data available regarding the efficacy, potency, or binding affinities of this compound and isothis compound in biological systems.
The formation of these isomers is, however, quantifiable. The ratio of this compound to isothis compound formed during thermal degradation can be determined using analytical techniques like HPLC. This ratio is dependent on factors such as temperature, heating time, and the solvent used.
| Parameter | Value | Conditions | Reference |
| Formation Temperature | 100 - 180 °C | Inert Solvent | General Literature |
| Biological Activity | Not established | In vitro/In vivo | Not available |
| VDR Binding Affinity | Not established | Competitive Binding Assays | Not available |
Visualizations
As there are no established signaling pathways for this compound, a diagram representing its formation from cholecalciferol through thermal isomerization is provided below.
Conclusion
References
- 1. Adolf Windaus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 4. nobelprize.org [nobelprize.org]
- 5. The discovery of vitamin D: the contribution of Adolf Windaus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent advances in vitamin D biology: something new under the sun - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,25(OH)2-vitamin D3 induces translocation of the vitamin D receptor (VDR) to the plasma membrane in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D - Wikipedia [en.wikipedia.org]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 13. Vitamins D: Relationship between Structure and Biological Activity [mdpi.com]
- 14. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]
- 15. youtube.com [youtube.com]
The Biological Role of Pyrocholecalciferol in Vitamin D Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D metabolism is a complex network of photochemical and enzymatic reactions essential for calcium homeostasis and a myriad of other physiological processes. While the roles of cholecalciferol (Vitamin D3), calcifediol (25(OH)D3), and calcitriol (1,25(OH)2D3) are well-documented, the biological significance of many thermal and photoisomers remains poorly understood. This technical guide provides an in-depth examination of pyrocholecalciferol and its isomer, isothis compound. These compounds are not products of physiological, UV-mediated isomerization in the skin but are rather thermal artifacts formed from previtamin D at high temperatures. This document consolidates the current understanding of their formation, putative biological activity, and interaction with the vitamin D receptor (VDR). It also presents detailed experimental frameworks for their analysis and visualization of key metabolic and analytical pathways.
Introduction to Vitamin D Isomerization
The synthesis of Vitamin D3 in the skin is initiated by the absorption of UVB radiation (280-320 nm) by 7-dehydrocholesterol (7-DHC), which converts it to previtamin D3.[1] This thermodynamically unstable intermediate then undergoes a heat-dependent isomerization to form the stable Vitamin D3 (cholecalciferol).[1] Prolonged exposure to UV radiation does not lead to toxic levels of Vitamin D3; instead, previtamin D3 and Vitamin D3 themselves absorb UVB photons and are converted into a variety of biologically inert photoproducts, such as lumisterol and tachysterol.[2] This photochemical regulation prevents vitamin D intoxication from excessive sun exposure.
Distinct from these photoproducts are thermal isomers like this compound and isothis compound. Their formation is not a physiological process but rather the result of high-temperature conditions, which are relevant in the context of food processing, sterilization, and pharmaceutical preparation of vitamin D supplements.[3]
Formation and Chemical Nature of this compound
Pyro- and isothis compound are stereoisomers that result from the thermal cyclization of previtamin D. This intramolecular[3][4]-sigmatropic rearrangement is an irreversible ring-closure reaction that occurs at temperatures exceeding 100°C.
-
This compound is the 9α,10α-conformer.
-
Isothis compound is the 9β,10β-conformer.
This high-temperature requirement means they are not synthesized in the human body under normal physiological conditions. Their presence in a sample is indicative of thermal treatment.[3] Further UV irradiation of these thermal isomers can lead to the formation of bicyclo[5][5]exene derivatives known as photopyrocalciferol and photoisopyrocalciferol, respectively.
Biological Role and Activity
The biological role of this compound under physiological conditions is considered to be negligible due to its specific high-temperature formation requirements. It is primarily viewed as a thermal degradation product. However, the broader family of vitamin D isomers has been a subject of increasing research interest. While once considered inert, photoproducts like lumisterol and tachysterol can be metabolized by enzymes such as CYP11A1 to form hydroxylated derivatives that exhibit biological activity, including anti-inflammatory and anti-proliferative effects in skin cells.[6][7]
No specific biological activity or metabolic pathway has been attributed to this compound in the literature. Its primary relevance is as a marker of thermal degradation in vitamin D-fortified foods and supplements.[3]
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of the hormonal form of vitamin D, 1,25(OH)2D3, are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] The binding affinity of various vitamin D metabolites and isomers to the VDR is a key determinant of their biological potency.
While direct binding data for this compound is not available, studies on other key photoproducts show extremely low affinity for the VDR. This strongly suggests that this compound, as a structurally related isomer, would also exhibit negligible binding and is unlikely to activate VDR-mediated gene transcription.
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM | |
| 25-hydroxytachysterol3 | 22 nM | |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | |
| 5,6-trans-vitamin D3 | 560 nM | |
| Lumisterol | > 20,000 nM (>20 µM) | |
| Tachysterol | > 20,000 nM (>20 µM) | |
| 7-Dehydrocholesterol | > 20,000 nM (>20 µM) |
Table 1: Comparative VDR binding affinities. The extremely high Kd values for lumisterol and tachysterol suggest a similar lack of affinity for this compound.
Quantitative Data
| Temperature | Time | Vitamin D3 Retention (in Canola Oil) | Reference |
| 100°C | 30 min | No significant reduction | [5] |
| 150°C | 30 min | 67.5% - 73.0% | [5] |
| 180°C | 30 min | 33.2% - 40.4% | [5] |
Table 2: Thermal degradation of Vitamin D3. The loss of Vitamin D3 at high temperatures is due to isomerization and oxidation, with this compound being one of the potential degradation products.[3][5]
Experimental Protocols
The analysis of this compound requires chromatographic techniques capable of separating a complex mixture of structurally similar, fat-soluble isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol: HPLC Analysis of Vitamin D Isomers
Objective: To separate and identify Vitamin D3 and its thermal/photoisomers, including this compound, from a sample matrix (e.g., fortified oil, pharmaceutical preparation).
1. Sample Preparation (Lipid Matrix): a. Accurately weigh the sample into a screw-capped tube protected from light. b. Perform a saponification step to remove interfering fats: Add ethanolic potassium hydroxide and an antioxidant (e.g., ascorbic acid). Heat at ~70-80°C for 30 minutes. c. Cool the sample and perform a liquid-liquid extraction. Add water and extract the non-saponifiable fraction multiple times with an organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate). d. Pool the organic phases and wash with water until neutral pH is achieved. e. Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C. f. Reconstitute the residue in a known volume of the HPLC mobile phase.
2. Chromatographic Conditions (Example):
-
System: HPLC with UV Diode Array Detector (DAD).
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Normal-phase is often preferred for separating non-polar isomers.
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier, such as ethyl acetate or 2-propanol. A typical starting ratio would be 95:5 (v:v) n-hexane:ethyl acetate.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Ambient or controlled at ~25-30°C.
-
Detection: UV absorbance at 265 nm, the approximate λmax for the vitamin D chromophore. A DAD allows for spectral confirmation.
-
Injection Volume: 20 - 100 µL.
3. Identification and Quantification: a. Identification is achieved by comparing the retention time of peaks in the sample chromatogram with those of certified reference standards for Vitamin D3, previtamin D3, lumisterol, tachysterol, and, if available, this compound. b. Co-chromatography (spiking the sample with a known standard) can be used for peak confirmation. c. Quantification is performed by creating a calibration curve from the peak areas of the reference standards at multiple concentration levels.
Conclusion and Future Directions
This compound and its isomer, isothis compound, are thermal rearrangement products of previtamin D, formed under conditions of high heat. They are not considered to be part of the physiological vitamin D metabolic pathway in humans. Their biological role is presumed to be negligible, an inference supported by the extremely low binding affinity of related photoproducts to the Vitamin D Receptor. The primary significance of this compound is as an indicator of thermal degradation in vitamin D-fortified foods and pharmaceutical products.
Future research could focus on quantifying the formation kinetics of this compound at various temperatures to better predict vitamin D stability during food processing. Furthermore, while direct VDR-mediated activity is unlikely, investigating potential off-target effects or metabolism by skin-resident enzymes like CYP11A1, similar to studies on lumisterol, could definitively close the loop on the biological relevance of this class of vitamin D isomers.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D supplementation: cholecalciferol, calcifediol, and calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food irradiation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchmap.jp [researchmap.jp]
An In-depth Technical Guide to the Structural Isomers of Pyrocholecalciferol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pyrocholecalciferol and its structural isomer, isothis compound. These compounds are thermally induced isomers of cholecalciferol (Vitamin D3), formed through intramolecular cyclization reactions at elevated temperatures. This guide details their formation, physicochemical properties, and biological activities, with a focus on their interaction with the Vitamin D Receptor (VDR). Detailed experimental protocols for their synthesis, separation, and biological evaluation are provided, alongside a discussion of their potential significance in the context of drug development and vitamin D analysis.
Introduction
Vitamin D3 (cholecalciferol) is a crucial prohormone primarily known for its role in calcium and phosphate homeostasis. Its biological activity is mediated through its hormonally active form, 1α,25-dihydroxycholecalciferol, which binds to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. The thermal lability of vitamin D3 can lead to the formation of several isomerization products, including this compound and isothis compound. These isomers are formed via an irreversible intramolecular[1][2]-sigmatropic hydrogen shift, resulting in a cyclized structure. Understanding the properties of these isomers is critical for accurate quantification of vitamin D in various matrices and for exploring their potential biological activities.
Formation of this compound and Isothis compound
Pyro- and isothis compound are the major thermal isomerization products of cholecalciferol. Their formation is a result of heating cholecalciferol, which leads to an irreversible cyclization reaction.
Experimental Protocol: Thermal Isomerization of Cholecalciferol
Objective: To synthesize this compound and isothis compound from cholecalciferol through thermal isomerization.
Materials:
-
Cholecalciferol (Vitamin D3)
-
High-purity solvent (e.g., dimethyl sulfoxide or an inert, high-boiling point solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., sealed glass ampoule or a round-bottom flask with a condenser)
-
Heating mantle or oil bath
-
High-Performance Liquid Chromatography (HPLC) system for product separation and purification
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Dissolve a known amount of cholecalciferol in the chosen solvent in the reaction vessel.
-
Purge the solution and the vessel with an inert gas for at least 15-20 minutes to remove any oxygen, which can cause degradation.
-
Seal the reaction vessel or equip it with a condenser under an inert atmosphere.
-
Heat the solution to a specific temperature (e.g., 140-180°C) for a defined period. The reaction time and temperature will influence the ratio of the products.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of this compound and isothis compound using preparative HPLC.
-
Characterize the purified isomers using NMR and mass spectrometry to confirm their structures.
Logical Relationship: Formation Pathway
Caption: Thermal Isomerization of Cholecalciferol.
Physicochemical Properties
Detailed physicochemical data for this compound and isothis compound are essential for their identification, separation, and handling.
| Property | This compound | Isothis compound | Reference |
| Molecular Formula | C27H44O | C27H44O | |
| Molecular Weight | 384.64 g/mol | 384.64 g/mol | |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| UV Absorption (λmax) | Data not available | Data not available | |
| NMR (¹H, ¹³C) | Characteristic shifts indicating a cyclized structure | Distinct characteristic shifts from the pyro isomer | [1] |
| Mass Spectrometry | Molecular ion peak at m/z 384, specific fragmentation pattern | Identical molecular ion peak, distinct fragmentation pattern |
Experimental Protocol: Separation and Characterization of Pyro-isomers
Objective: To separate and characterize this compound and isothis compound from a mixture.
A. HPLC Separation:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from a UV scan of the mixture (typically around 254 nm).
-
Injection Volume: 20 µL.
B. NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Spectrometer: 400 MHz or higher for detailed structural elucidation.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity.
C. Mass Spectrometry:
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR).
-
Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure and differentiate between the isomers.
Biological Properties and Signaling Pathways
The biological activity of this compound and isothis compound is primarily determined by their ability to bind to and activate the Vitamin D Receptor (VDR).
Data Presentation: Biological Activity
| Parameter | This compound | Isothis compound | 1α,25-(OH)₂D₃ (Reference) | Reference |
| VDR Binding Affinity | Lower than 1α,25-(OH)₂D₃ | Lower than 1α,25-(OH)₂D₃ | High | |
| In Vivo Potency | Significantly lower than Vitamin D3 | Significantly lower than Vitamin D3 | High | |
| Effect on Gene Expression | Weak induction of VDR target genes | Weak induction of VDR target genes | Strong induction |
Note: Specific IC50 or EC50 values for VDR binding and gene expression are not well-documented in the literature for these specific isomers. The available information suggests significantly reduced activity compared to the active form of vitamin D3.
Signaling Pathway: VDR-Mediated Gene Regulation
The canonical signaling pathway for vitamin D involves the binding of its active form to the VDR. While the pyro-isomers are weak agonists, they are presumed to follow the same general pathway.
Caption: VDR Signaling Pathway.
Experimental Protocol: VDR Binding Assay
Objective: To determine the binding affinity of this compound and isothis compound to the VDR.
Materials:
-
Purified recombinant human VDR.
-
Radiolabeled 1α,25-(OH)₂D₃ (e.g., [³H]-1α,25-(OH)₂D₃).
-
Pyro- and isothis compound test compounds.
-
Unlabeled 1α,25-(OH)₂D₃ as a positive control.
-
Assay buffer (e.g., Tris-HCl buffer containing BSA and DTT).
-
Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compounds (pyro- and isothis compound) and the unlabeled 1α,25-(OH)₂D₃.
-
In a microcentrifuge tube, incubate a fixed concentration of recombinant VDR and radiolabeled 1α,25-(OH)₂D₃ with varying concentrations of the test compounds or unlabeled control.
-
Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Separate the VDR-bound radioligand from the free radioligand using either hydroxyapatite precipitation or dextran-coated charcoal adsorption.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the relative binding affinity (RBA) of the test compounds compared to unlabeled 1α,25-(OH)₂D₃.
Experimental Workflow: Biological Activity Assessment
Caption: Biological Activity Workflow.
Conclusion
This compound and isothis compound are significant thermal isomers of vitamin D3. Their formation is an important consideration in the analysis of vitamin D in food and pharmaceutical products, especially when heat is applied during processing or analysis. While their biological activity is considerably lower than that of the hormonally active form of vitamin D3, a thorough understanding of their properties is crucial for researchers and professionals in the field. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of these intriguing structural isomers. Further research is warranted to fully elucidate their metabolic fate and potential, albeit weak, physiological roles.
References
The Photochemical and Thermal Journey of Provitamin D3 to Pyrocholecalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conversion pathways of provitamin D3, culminating in the formation of pyrocholecalciferol. The process is a fascinating interplay of photochemical and thermal reactions, each governed by specific conditions that dictate the resulting isomers. This document outlines the multi-stage transformation, presents quantitative data for key steps, details experimental protocols, and provides visualizations of the reaction pathways.
Overview of the Conversion Pathway
The journey from provitamin D3 to this compound is not a direct photochemical conversion but a sequence of reactions. The initial phase is driven by ultraviolet (UV) radiation, leading to the formation of several key intermediates. The final step to this compound is a thermal rearrangement of vitamin D3 under high-temperature conditions. The overall process can be summarized as follows:
-
Photochemical Conversion: Provitamin D3, upon irradiation with UV light, undergoes a ring-opening reaction to form previtamin D3. Previtamin D3 exists in equilibrium with other photoisomers, namely lumisterol and tachysterol.
-
Thermal Isomerization to Vitamin D3: Previtamin D3 then undergoes a temperature-dependent thermal isomerization to form the biologically significant vitamin D3 (cholecalciferol).
-
High-Temperature Thermal Isomerization to this compound: At elevated temperatures, typically between 100°C and 180°C, vitamin D3 undergoes an irreversible thermal rearrangement to yield this compound and its stereoisomer, isothis compound.
Photochemical Conversion of Provitamin D3
The initial step in the synthesis of vitamin D3 and its isomers is the photoexcitation of provitamin D3 (7-dehydrocholesterol) by UVB radiation (290-315 nm).[1] This leads to the cleavage of the 9,10-bond in the B-ring, forming the unstable intermediate, previtamin D3.[2][3]
Previtamin D3 is itself photolabile and can undergo further photochemical reactions upon continued exposure to UV light, leading to the formation of the biologically inert isomers lumisterol and tachysterol.[1][4] This network of photoreactions creates a dynamic equilibrium that limits the accumulation of previtamin D3 during prolonged sun exposure.[4]
The following diagram illustrates the initial photochemical pathways:
Caption: Initial photochemical and thermal conversions of provitamin D3.
Quantitative Data for Photochemical Conversions
The efficiency of these photochemical reactions is described by their quantum yields, which represent the number of molecules undergoing a specific transformation per photon absorbed.
| Reaction | Wavelength (nm) | Quantum Yield (Φ) |
| Provitamin D3 → Previtamin D3 | 253 | 0.4 - 0.5 |
| Previtamin D3 → Provitamin D3 | 253 | 0.11 |
| Previtamin D3 → Lumisterol | 253 | 0.05 |
| Previtamin D3 → Tachysterol | 253 | 0.23 |
| Vitamin D3 → Previtamin D3 | 253 | 0.02 |
Note: Quantum yields are dependent on the solvent and other experimental conditions.
Thermal Isomerization Pathways
Conversion of Previtamin D3 to Vitamin D3
Once formed, previtamin D3 undergoes a temperature-dependent intramolecular[2]-sigmatropic hydrogen shift to form vitamin D3. This is a non-photochemical, thermal equilibrium reaction. In human skin, this conversion is significantly faster than in organic solvents.
| Medium | Temperature (°C) | Half-life (t½) | Activation Energy (Ea) (kJ/mol) |
| Human Skin | 37 | 2.5 hours | 71.05 (forward) |
| Hexane | 37 | 30 hours | 84.90 (forward) |
High-Temperature Conversion of Vitamin D3 to this compound
At temperatures ranging from 100°C to 180°C, vitamin D3 undergoes an irreversible thermal isomerization to form this compound and isothis compound. This reaction involves a cyclization of the triene system. It is important to note that the solvent plays a critical role in this transformation. For instance, heating vitamin D3 in dimethyl sulfoxide (DMSO) at 140°C does not yield pyro- and isothis compound, but instead produces isovitamin D3 and isotachysterol.
The following diagram illustrates the high-temperature thermal conversion of vitamin D3:
Caption: High-temperature thermal isomerization of Vitamin D3.
Experimental Protocols
General Protocol for Photochemical Conversion of Provitamin D3
Objective: To generate a mixture of previtamin D3, lumisterol, and tachysterol from provitamin D3.
Materials:
-
Provitamin D3 (7-dehydrocholesterol)
-
Ethanol (spectroscopic grade)
-
Quartz reaction vessel
-
Medium-pressure mercury lamp (or other suitable UV source)
-
Nitrogen gas
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of provitamin D3 in ethanol in the quartz reaction vessel. The concentration should be optimized based on the light path and lamp intensity.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can lead to photo-oxidation byproducts.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 20°C) using a cooling bath.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The separation of provitamin D3, previtamin D3, lumisterol, and tachysterol can be achieved on a silica or C18 column with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol).
-
Stop the irradiation when the desired conversion of provitamin D3 is achieved. The resulting solution will contain a mixture of the photoisomers.
Protocol for Thermal Isomerization of Vitamin D3 to this compound
Objective: To convert vitamin D3 to this compound and isothis compound.
Materials:
-
Vitamin D3 (cholecalciferol)
-
An appropriate high-boiling point, aprotic solvent (e.g., decalin or a similar hydrocarbon solvent; note: solvent choice is critical and should be determined from literature for optimal results)
-
Reaction flask equipped with a condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
HPLC and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis and characterization
Procedure:
-
Dissolve vitamin D3 in the chosen solvent in the reaction flask.
-
Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.
-
Heat the solution to the target temperature (e.g., 140-180°C) under a nitrogen atmosphere.
-
Maintain the temperature for a specified period, monitoring the reaction progress by HPLC if possible (this may require quenching an aliquot in a cold solvent before injection).
-
After the desired reaction time, cool the mixture to room temperature.
-
The products, this compound and isothis compound, can be isolated and purified from the reaction mixture using column chromatography on silica gel.
-
Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm their identity.
The following diagram outlines a general experimental workflow for the synthesis and analysis of these compounds:
Caption: General experimental workflow for this compound synthesis.
Conclusion
The conversion of provitamin D3 to this compound is a multi-step process involving distinct photochemical and thermal stages. Understanding the specific conditions required for each step, particularly the high-temperature thermal isomerization of vitamin D3, is crucial for the targeted synthesis of this compound and its isomer. The provided data and protocols offer a foundational guide for researchers in this field, emphasizing the importance of controlling parameters such as UV wavelength, temperature, and solvent to navigate the complex energy landscape of vitamin D isomers.
References
The Stereochemistry of Pyrocholecalciferol: An In-depth Technical Guide
An Examination of a Thermally Induced Vitamin D Isomer
For researchers, scientists, and professionals in drug development, a deep understanding of stereochemistry is paramount in the creation of effective and safe therapeutics. In the realm of vitamin D analogs, the precise three-dimensional arrangement of atoms dictates biological activity. This technical guide delves into the stereochemistry of pyrocholecalciferol, a key thermal isomerization product of vitamin D. While extensive research exists for many vitamin D derivatives, specific quantitative and biological data for this compound remains elusive in readily available scientific literature. This guide, therefore, synthesizes the foundational principles of its formation and the established methodologies for stereochemical determination, highlighting the critical need for further research into this specific isomer.
Formation of this compound through Thermal Isomerization
This compound, along with its diastereomer isothis compound, is formed through the thermal rearrangement of previtamin D. This process involves a sigmatropic hydrogen shift and subsequent cyclization. The key stereochemical distinction between these two isomers lies in the configuration at the C9 and C10 positions. This compound is characterized by a 9α,10α-configuration.
The thermal isomerization pathway leading to the formation of this compound and isothis compound from previtamin D3 is a critical process. This irreversible ring-closure reaction occurs at elevated temperatures. The conformation of the previtamin D molecule at the moment of cyclization dictates which diastereomer is formed.
The Critical Role of Stereochemistry in Vitamin D Analogs
The biological activity of vitamin D and its analogs is intrinsically linked to their stereochemistry. The specific spatial arrangement of atoms determines how these molecules interact with the vitamin D receptor (VDR), a key mediator of their genomic effects. Even subtle changes in the configuration of a single stereocenter can dramatically alter binding affinity and subsequent biological response. For many vitamin D analogs, the precise stereochemistry is a deciding factor in their therapeutic potential, influencing their efficacy and side-effect profiles.
The general signaling pathway for hormonally active vitamin D metabolites, such as 1α,25-dihydroxyvitamin D3, involves binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide range of physiological processes, including calcium homeostasis, bone metabolism, and immune function. While it is plausible that this compound could interact with this pathway, specific studies confirming this are not currently available.
Methodologies for Stereochemical Determination
The unambiguous determination of the absolute configuration of stereoisomers like this compound relies on a combination of sophisticated analytical techniques. The following sections detail the standard experimental protocols employed in the structural elucidation of chiral molecules.
X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of the absolute configuration of each stereocenter.
Experimental Protocol:
-
Crystal Growth: The primary and often most challenging step is the growth of a high-quality single crystal of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents and solvent systems.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for elucidating the relative stereochemistry of a molecule in solution.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assembly of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is crucial for determining relative stereochemistry and conformational preferences.
-
-
Data Analysis: The collective data from these experiments are used to piece together the molecule's connectivity and, critically, the spatial relationships between different parts of the molecule, allowing for the assignment of relative stereochemistry.
Chiroptical Methods (Specific Rotation)
Specific rotation is a fundamental physical property of a chiral molecule that can be used to characterize it and to determine its enantiomeric purity.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the pure compound is dissolved in a specific solvent to a known concentration.
-
Measurement: The solution is placed in a polarimeter cell of a known path length. Plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the solution.
-
Data Recording: The angle of rotation of the plane-polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and solvent are always reported along with the specific rotation value.
Quantitative Data on this compound Stereochemistry
| Parameter | Value | Method |
| Specific Rotation ([α]ᴅ) | Not Reported | Polarimetry |
| ¹H NMR Chemical Shifts (δ, ppm) | Not Reported | NMR Spectroscopy |
| ¹³C NMR Chemical Shifts (δ, ppm) | Not Reported | NMR Spectroscopy |
| Key NOESY Correlations | Not Reported | 2D NMR Spectroscopy |
| Crystal System | Not Reported | X-ray Crystallography |
| Space Group | Not Reported | X-ray Crystallography |
| Flack Parameter | Not Reported | X-ray Crystallography |
Conclusion and Future Directions
The stereochemistry of this compound is a critical aspect of its molecular identity, with significant implications for its potential biological activity. While its formation as a thermal isomerization product of previtamin D is established, a detailed, publicly accessible characterization of its stereochemical properties is lacking. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fully elucidate the absolute and relative stereochemistry of this compound. Future research efforts should be directed towards the synthesis of pure this compound, followed by comprehensive analysis using X-ray crystallography, advanced NMR techniques, and chiroptical methods. Furthermore, biological evaluation of purified this compound is necessary to understand its interaction with the vitamin D receptor and its potential role in vitamin D-related signaling pathways. Such studies will be invaluable for the drug development community and will contribute to a more complete understanding of the complex landscape of vitamin D stereoisomers.
Preliminary In Vitro Studies of Pyrocholecalciferol and Related Vitamin D3 Photoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Pyrocholecalciferol and its closely related Vitamin D3 photoisomers. Due to the limited availability of specific data on this compound, this document synthesizes findings from studies on its better-characterized isomers, such as tachysterol and lumisterol, to provide a foundational understanding of their biological activities. This guide focuses on their anti-proliferative effects, receptor binding affinities, and potential signaling pathways, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Concepts: Vitamin D3 Photoisomerization
Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation. This process also leads to the formation of several photoisomers, including this compound, tachysterol, and lumisterol. These isomers, while structurally similar to Vitamin D3, can exhibit distinct biological activities. Understanding the in vitro effects of these compounds is crucial for evaluating their therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Vitamin D3 photoisomers.
Table 1: Anti-proliferative Activity of Vitamin D3 Photoisomers in Human Keratinocytes[1]
| Compound | Concentration (M) | Inhibition of ³H-thymidine incorporation |
| Lumisterol | 10⁻⁶ | Significant |
| Tachysterol | 10⁻⁶ | Significant |
| 5,6-trans-vitamin D3 | 10⁻⁶ | Significant |
| 7-Dehydrocholesterol | 10⁻⁶ | Not active |
Table 2: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D3 Photoisomers[1]
| Compound | Dissociation Constant (Kd) (nM) |
| 25-hydroxytachysterol₃ | 22 |
| 25-hydroxy-5,6-trans-vitamin D₃ | 58 |
| 5,6-trans-vitamin D₃ | 560 |
| Tachysterol | > 20,000 |
| Lumisterol | > 20,000 |
| 7-Dehydrocholesterol | > 20,000 |
Experimental Protocols
Cell Proliferation Assay ([³H]-thymidine Incorporation Assay)[1][2][3][4][5][6][7]
This assay is a standard method for measuring the proliferation of cells in vitro. It is based on the principle that dividing cells will incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA.
Methodology:
-
Cell Culture: Human keratinocytes are cultured to approximately 30% confluency in appropriate growth medium.
-
Treatment: The cells are then incubated with the test compounds (Vitamin D3 photoisomers) at various concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M) for a specified period (e.g., 4 days).
-
Radiolabeling: [³H]-thymidine is added to the cell culture medium.
-
Incorporation: The cells are incubated for a further period to allow the incorporation of [³H]-thymidine into the DNA of proliferating cells.
-
Harvesting and Measurement: The cells are harvested, and the DNA is isolated. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The level of radioactivity is proportional to the rate of cell proliferation. The results are typically expressed as a percentage of the control (untreated cells).
Vitamin D Receptor (VDR) Binding Affinity Assay[1][8][9][10]
This competitive binding assay is used to determine the affinity of a test compound for the Vitamin D Receptor.
Methodology:
-
Receptor Preparation: A source of VDR is prepared, typically from cell lysates or purified receptor protein.
-
Competitive Binding: A constant amount of radiolabeled 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃), the natural high-affinity ligand for VDR, is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (Vitamin D3 photoisomers).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of radioactivity bound to the receptor is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated from the IC₅₀ value, providing a measure of the binding affinity.
Signaling Pathways and Visualizations
The biological effects of Vitamin D and its analogs are often mediated through complex signaling pathways. While specific pathways for this compound are not yet elucidated, the following diagrams illustrate potential mechanisms based on the known actions of related compounds.
Caption: Workflow for assessing cell proliferation using the [³H]-thymidine incorporation assay.
Caption: Postulated NF-κB signaling pathway modulation by Vitamin D3 photoisomers.
Conclusion and Future Directions
The preliminary in vitro data on Vitamin D3 photoisomers, particularly tachysterol and lumisterol, reveal significant anti-proliferative activity in human keratinocytes. This effect, however, does not appear to directly correlate with their binding affinity for the Vitamin D Receptor, suggesting alternative mechanisms of action may be at play. One such potential mechanism is the modulation of the NF-κB signaling pathway.
Further research is imperative to specifically characterize the in vitro bioactivity of this compound. Future studies should focus on:
-
Direct assessment of this compound: Conducting cell proliferation and VDR binding assays specifically with purified this compound.
-
Metabolism studies: Investigating the in vitro metabolism of this compound in relevant cell lines (e.g., hepatocytes, keratinocytes) to identify potentially more active metabolites.
-
Signaling pathway elucidation: Utilizing techniques such as Western blotting, reporter gene assays, and transcriptomics to identify the specific signaling pathways modulated by this compound.
-
Broader cell line screening: Evaluating the anti-proliferative effects of this compound across a range of cancer cell lines.
A deeper understanding of the in vitro pharmacology of this compound and its related photoisomers will be instrumental in determining their potential for development as novel therapeutic agents for hyperproliferative skin disorders and cancer.
Pyrocholecalciferol: A Technical Guide to its Origin, Analysis, and Implications in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the subject of pyrocholecalciferol, a thermal isomer of cholecalciferol (vitamin D3). A comprehensive review of scientific literature indicates that this compound is not a naturally occurring compound in biological samples. Instead, its presence is typically an artifact resulting from the thermal degradation of cholecalciferol during sample processing, analysis, or in the manufacturing of fortified foods. For researchers and professionals in drug development, understanding the potential for this compound formation is critical for the accurate quantification of vitamin D3 and its metabolites. This guide provides an in-depth overview of the formation of this compound, detailed analytical methodologies for its differentiation from other vitamin D isomers, and discusses the implications of its presence in research and clinical settings.
Introduction: The Isomers of Cholecalciferol
Cholecalciferol (Vitamin D3) is a crucial prohormone in calcium and phosphate homeostasis. Its metabolism to 25-hydroxyvitamin D (calcifediol) and subsequently to 1,25-dihydroxyvitamin D (calcitriol) is tightly regulated. Beyond these well-characterized metabolites, cholecalciferol can isomerize into various forms under the influence of heat and light. While photoproducts like previtamin D3, lumisterol, and tachysterol are known to form in the skin upon sun exposure, the pyro-forms are of a different origin.
Pyro- and Isothis compound are two stereoisomers formed through an irreversible thermal rearrangement of cholecalciferol at high temperatures (typically above 100°C). Their formation is a significant concern in the analysis of vitamin D in fortified foods and dietary supplements, where heat treatment is common. In the context of biological samples, their presence would indicate sample degradation due to improper handling or analytical procedures.
The Chemistry of this compound Formation
The conversion of cholecalciferol to this compound and isothis compound is a thermally induced intramolecular cyclization reaction. This process is distinct from the photochemical reactions that occur in the skin.
-
dot
Caption: Thermal Isomerization of Cholecalciferol.
Quantitative Data and Physicochemical Properties
As this compound is not naturally occurring, there is no quantitative data on its presence in pristine biological samples. The data available relates to its formation in heated samples, particularly in fortified foods. The following table summarizes key properties of cholecalciferol and its thermal isomers.
| Compound | Molar Mass ( g/mol ) | Key Formation Condition | Biological Activity |
| Cholecalciferol (Vitamin D3) | 384.64 | Endogenous (UVB on skin), Diet | Prohormone |
| Previtamin D3 | 384.64 | Photochemical (UVB on 7-DHC) | Precursor to Vitamin D3 |
| Pyro- and Isothis compound | 384.64 | Thermal (High Heat on Cholecalciferol) | Biologically Inactive |
Experimental Protocols for Isomer Differentiation
The accurate analysis of cholecalciferol requires methods that can distinguish it from its isomers, including this compound. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS) are the gold-standard techniques.[1]
Sample Preparation
Given that this compound is a thermal artifact, it is crucial to avoid high temperatures during sample preparation of biological matrices.
-
Extraction: Use cold solvent extraction methods. A common procedure involves protein precipitation with a solvent like acetonitrile or methanol, followed by liquid-liquid extraction with a non-polar solvent such as hexane or dichloromethane.
-
Saponification: If saponification is necessary to remove lipids, cold saponification methods should be employed to prevent thermal isomerization.
-
Derivatization: For enhanced detection in LC-MS/MS, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used. This should be performed at low temperatures.[2]
Chromatographic Separation
Reverse-phase HPLC is the most common technique for separating vitamin D isomers.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is effective.
-
Temperature: The column oven should be maintained at a controlled, low temperature (e.g., 25-30°C) to prevent on-column isomerization.
Detection
-
HPLC-DAD: Cholecalciferol and its isomers have characteristic UV absorbance spectra. DAD allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.
-
UHPLC-MS/MS: This technique offers high sensitivity and selectivity. The isomers can be differentiated based on their retention times and fragmentation patterns. While cholecalciferol and its isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation may differ, allowing for their specific detection.[2]
-
dot
Caption: Analytical Workflow for Vitamin D Isomers.
Implications for Research and Drug Development
The potential for the artificial generation of this compound has several important implications:
-
Inaccurate Quantification: If present, this compound can co-elute with other isomers, leading to an overestimation of cholecalciferol or its metabolites if the analytical method is not specific enough.
-
Misinterpretation of Stability Studies: In drug formulation and stability studies, the degradation of cholecalciferol to this compound could be misinterpreted if not properly identified.
-
Quality Control: For dietary supplements and fortified foods, the presence of this compound is an indicator of thermal degradation and a potential loss of vitamin D potency.
Conclusion
References
Toxicological Profile of Pyrocholecalciferol: An In-depth Technical Guide
Executive Summary
This technical guide provides a detailed overview of the toxicological profile of cholecalciferol (Vitamin D3), the parent compound of pyrocholecalciferol. Cholecalciferol's toxicity is primarily linked to its role in calcium homeostasis. Excessive intake leads to hypercalcemia, resulting in a range of adverse effects from mild and reversible symptoms to severe and life-threatening conditions. This document summarizes quantitative toxicity data, details key experimental protocols for toxicological assessment, and illustrates the metabolic and signaling pathways of Vitamin D3.
Quantitative Toxicological Data
The acute toxicity of cholecalciferol varies by species and route of administration. The following table summarizes key quantitative data from toxicological studies.
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Rat (male) | Oral | 30-42.5 mg/kg | [1][2][3] |
| LD50 | Rat (female) | Oral | 34.94 mg/kg | [2] |
| LD50 | Mouse | Oral | 43.6 mg/kg | [3] |
| LD50 | Rabbit | Oral | 4.4 mg/kg | [4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [5] |
| Lowest Observed Adverse Effect Level (LOAEL) | Dog | Oral | 0.5 mg/kg (leading to soft tissue mineralization) | [6] |
| Tolerable Upper Intake Level (UL) | Human (adult) | Oral | 100 µ g/day (4000 IU/day) | [7] |
Mechanism of Toxicity
The primary mechanism of cholecalciferol toxicity is the disruption of calcium homeostasis.[6] Ingestion of toxic doses leads to a significant increase in plasma concentrations of 25-hydroxycholecalciferol, the major circulating metabolite.[6] This, in turn, leads to hypercalcemia (abnormally high levels of calcium in the blood) through three primary mechanisms:
-
Increased intestinal absorption of calcium.
-
Increased reabsorption of calcium from the kidneys.
-
Increased mobilization of calcium from bones (bone resorption). [6]
Sustained hypercalcemia results in the mineralization of soft tissues, particularly the kidneys, heart, and blood vessels, leading to organ damage and dysfunction.[8][9]
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments conducted on cholecalciferol.
Acute Oral Toxicity Study (Modified OECD Guideline 401)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley strains).[10]
-
Sex: Both males and females (often tested separately due to observed sex-specific differences in sensitivity).[1]
-
Age: Young adults.
-
Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[11]
-
Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.[12]
Methodology:
-
Dose Preparation: The test substance (cholecalciferol) is typically dissolved or suspended in a suitable vehicle, such as corn oil.[12]
-
Dose Administration: A single dose is administered to the animals by oral gavage.[10] Multiple dose groups are used with escalating concentrations of the test substance to determine the dose-response relationship.[10] A control group receives the vehicle only.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days.[10] Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Clinical Observations: Signs of toxicity are recorded, which for cholecalciferol may include anorexia, lethargy, diarrhea, and signs of hypercalcemia such as polyuria and polydipsia.[9]
-
Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10]
-
Histopathology: Tissues from key organs (e.g., kidneys, heart, liver, lungs, and stomach) are collected, preserved, and examined microscopically for evidence of tissue damage, such as mineralization and necrosis.[1][8]
Acute Dermal Toxicity Study (Modified OECD Guideline 402)
Objective: To determine the potential for a substance to cause toxicity when applied to the skin in a single dose.
Test System:
-
Species: Rabbit (e.g., New Zealand White).[4]
-
Sex: Typically one sex (often female) is used initially.
-
Housing and Diet: Similar to oral toxicity studies.
Methodology:
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[11]
-
Application of Test Substance: The test substance is applied uniformly over an area of the clipped skin (approximately 10% of the body surface area).[13] The application site is then covered with a porous gauze dressing and non-irritating tape.[13]
-
Exposure Duration: The substance is typically left in contact with the skin for 24 hours.[13]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13]
-
Clinical Observations: The application site is examined for signs of local irritation (erythema and edema), and systemic signs of toxicity are also recorded.
-
Body Weight and Necropsy: Similar procedures as in the acute oral toxicity study are followed.[13]
Signaling and Metabolic Pathways
The biological effects and toxicity of cholecalciferol are mediated through its metabolic activation and subsequent interaction with the Vitamin D Receptor (VDR).
Vitamin D Metabolic Pathway
Cholecalciferol is biologically inert and requires two hydroxylation steps to become the active hormone, calcitriol.
Caption: Metabolic activation of Cholecalciferol (Vitamin D3).
Vitamin D Receptor (VDR) Signaling Pathway
The active form of Vitamin D3, calcitriol, exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[14]
Caption: Genomic signaling pathway of the Vitamin D Receptor (VDR).
Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting an acute toxicity study.
Caption: Generalized workflow for an acute toxicity study.
Conclusion
The toxicological profile of cholecalciferol is well-characterized and serves as a crucial reference point in the absence of specific data for its isomer, this compound. The primary toxic effect of cholecalciferol is hypercalcemia, resulting from the disruption of calcium homeostasis. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for understanding and assessing the potential toxicity of Vitamin D analogues. Further research is warranted to elucidate the specific toxicological properties of this compound and to determine if its profile deviates significantly from that of cholecalciferol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 7. static.cambridge.org [static.cambridge.org]
- 8. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 9. Clinicopathological Studies on Vitamin D3 Toxicity and Therapeutic Evaluation of Aloe vera in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Analytical Methods for the Detection of Pyrocholecalciferol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocholecalciferol and its isomer, isothis compound, are thermal cyclization products of cholecalciferol (Vitamin D3). The formation of these isomers is a critical concern in the manufacturing and storage of pharmaceutical products and fortified foods containing Vitamin D3, as it represents a degradation pathway that can impact the potency and stability of the final product. Accurate and reliable analytical methods are therefore essential for the detection and quantification of this compound to ensure product quality and safety.
This document provides an overview of the analytical methodologies for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and quantitative data are presented to guide researchers and analysts in the implementation of these methods.
Thermal Isomerization of Cholecalciferol
The formation of this compound and isothis compound from cholecalciferol is an irreversible process driven by heat. This thermal rearrangement involves an intramolecular cyclization reaction. Understanding this pathway is crucial for developing stability-indicating analytical methods.
Caption: Thermal isomerization pathway of cholecalciferol.
Analytical Methods
The primary analytical techniques for the detection and quantification of this compound and other Vitamin D3 isomers are HPLC with UV detection and LC-MS/MS. These methods offer the necessary selectivity and sensitivity to resolve these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of Vitamin D3 and its isomers. The selection of the stationary phase and mobile phase is critical for achieving adequate separation.
Key Considerations for HPLC Method Development:
-
Stationary Phase: Reversed-phase columns, such as C18 and Phenyl columns, are commonly employed. Phenyl columns can offer alternative selectivity for aromatic and unsaturated compounds.
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with water is typically used. Isocratic elution is often sufficient for resolving the key isomers.
-
Detection: The chromophore in Vitamin D3 and its isomers allows for UV detection, typically in the range of 265-280 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for the analysis of Vitamin D metabolites and isomers, especially at low concentrations.[1]
Advantages of LC-MS/MS:
-
High Sensitivity: Allows for the detection of trace amounts of this compound.
-
High Selectivity: The use of multiple reaction monitoring (MRM) minimizes interference from the sample matrix.
-
Structural Information: Provides mass-to-charge ratio information, confirming the identity of the analytes.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for the analysis of Vitamin D3 and its isomers. It is important to note that specific values for this compound are not widely reported, and the data presented here for other isomers can be used as a starting point for method validation.
| Parameter | HPLC-UV[2] | LC-MS/MS[3] |
| Limit of Detection (LOD) | 0.0539 µg/mL (for Cholecalciferol) | 50 pmol/L (for Vitamin D metabolites) |
| Limit of Quantification (LOQ) | 0.1633 µg/mL (for Cholecalciferol) | As low as 50 pmol/L |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% (intra-day), < 20% (inter-day) |
| Accuracy/Recovery (%) | 95 - 105% | Within ±15% of nominal concentration |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Vitamin D3 and its Isomers
This protocol is adapted from established stability-indicating methods for Vitamin D3 and is suitable for monitoring the formation of this compound during stability studies.
1. Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh a portion of the sample (e.g., ground tablet powder, oil) equivalent to a known amount of Vitamin D3.
-
Disperse the sample in a suitable solvent (e.g., methanol, ethanol).
-
For oily samples, a saponification step may be necessary to remove interfering lipids. This involves heating the sample with an ethanolic potassium hydroxide solution.[4]
-
If saponification is performed, follow with a liquid-liquid extraction using a non-polar solvent like n-hexane or petroleum ether.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.[5]
3. Data Analysis:
-
Identify the peaks corresponding to cholecalciferol and its isomers based on their retention times, determined by injecting reference standards if available.
-
Quantify the amount of each compound by comparing the peak area to a calibration curve prepared from a standard of known concentration.
Protocol 2: LC-MS/MS Method for the Quantification of this compound
This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for this compound.
1. Sample Preparation:
-
Follow the sample preparation steps outlined in Protocol 1. For biological samples (e.g., plasma, serum), a protein precipitation step (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) may be required for cleanup and concentration.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or Phenyl column with a smaller particle size (e.g., < 2 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is often used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound by infusing a standard solution into the mass spectrometer. Since this compound is an isomer of cholecalciferol, it will have the same precursor ion. The product ions may also be similar, necessitating chromatographic separation.
3. Workflow for LC-MS/MS Analysis:
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The detection and quantification of this compound are critical for ensuring the quality and stability of products containing Vitamin D3. Stability-indicating HPLC-UV methods provide a robust approach for routine analysis, while LC-MS/MS offers enhanced sensitivity and selectivity for trace-level detection and confirmation. The protocols and data presented in this application note serve as a comprehensive guide for researchers and analysts in developing and validating analytical methods for this compound. Method validation according to ICH guidelines is essential to ensure the reliability of the results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocol for the Quantification of Pyrocholecalciferol using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocholecalciferol is a cyclized isomer of cholecalciferol (Vitamin D3), formed through thermal isomerization. The quantification of this compound is crucial in the stability testing of vitamin D3 formulations and in research settings investigating the degradation pathways of vitamin D. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The method is adapted from established and validated methods for cholecalciferol and its isomers, ensuring robustness and reliability.
The principle of this method is based on the separation of this compound from cholecalciferol and other related isomers on a reversed-phase C18 column. The quantification is achieved by monitoring the UV absorbance at 265 nm, a wavelength at which this compound and its related isomers exhibit significant absorbance.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reference Standards: Cholecalciferol (for the preparation of this compound standard). A certified reference standard of this compound is recommended if available.
-
Sample Preparation: Glassware, volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Preparation of Standard Solutions
Preparation of this compound Standard from Cholecalciferol:
Since a commercial standard of this compound may not be readily available, it can be prepared by the thermal degradation of cholecalciferol.
-
Prepare a stock solution of cholecalciferol in methanol at a concentration of 1 mg/mL.
-
Transfer an aliquot of the cholecalciferol stock solution to a sealed vial.
-
Heat the vial in an oven at a controlled temperature (e.g., 100-120 °C) for a specified period (e.g., 1-2 hours). The optimal time and temperature should be determined experimentally to achieve a significant conversion to this compound without excessive degradation to other products.
-
After heating, cool the solution to room temperature.
-
The resulting solution will contain a mixture of cholecalciferol, this compound, and other isomers. This mixture can be used to identify the this compound peak in the chromatogram based on its retention time relative to cholecalciferol. The purity of the generated this compound can be assessed by HPLC-MS if available. For quantitative purposes, the concentration of this compound in this standard solution needs to be determined, potentially by assuming a similar molar absorptivity to cholecalciferol at 265 nm as a first approximation, or more accurately through isolation and characterization.
Preparation of Calibration Standards:
-
Once the concentration of the this compound in the prepared standard solution is determined, prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
A typical concentration range for the calibration curve could be 1-50 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix.
-
For pure substance or drug formulations: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For complex matrices (e.g., food, biological samples):
-
A saponification step may be necessary to release the analyte from the matrix. This typically involves heating the sample with an alcoholic potassium hydroxide solution.
-
After saponification, perform a liquid-liquid extraction with a non-polar solvent such as n-heptane or hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Method Parameters
The following HPLC-UV conditions are recommended for the separation and quantification of this compound. These are based on methods developed for the stability-indicating analysis of cholecalciferol.[1]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) or Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 265 nm |
| Run Time | Approximately 15-20 minutes |
Data Presentation
The quantitative data for the HPLC-UV method for this compound should be summarized in tables for clarity and easy comparison. The following tables represent typical data that should be generated during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Precision (%RSD) | |
| Repeatability (Intra-day) | |
| Intermediate Precision (Inter-day) | |
| Accuracy (% Recovery) | |
| At 80% of test concentration | |
| At 100% of test concentration | |
| At 120% of test concentration | |
| Specificity | No interference at the retention time of this compound |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.
Caption: Workflow for this compound Quantification by HPLC-UV.
Signaling Pathway Context
While this compound itself is not directly involved in a known signaling pathway, its precursor, cholecalciferol (Vitamin D3), is a prohormone that is converted to the active form, calcitriol. Calcitriol plays a vital role in calcium homeostasis through a well-defined signaling pathway. Understanding this pathway provides context for the importance of quantifying vitamin D3 and its isomers.
References
Application Note: Mass Spectrometry Analysis of Pyrocholecalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocholecalciferol is a cyclized isomer of vitamin D3, formed through thermal rearrangement. As with other vitamin D analogs and metabolites, accurate and sensitive quantification is crucial for research in areas such as vitamin D metabolism, stability in fortified foods, and pharmaceutical formulation development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D compounds due to its high selectivity, sensitivity, and ability to differentiate between isomers.[1][2][3][4] This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis. While specific experimental data for this compound is limited, this protocol is based on established methods for the analysis of the structurally similar cholecalciferol (vitamin D3) and its isomers.
Principle of Analysis
The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for the chromatographic separation of this compound from other matrix components and isomers. Following separation, the analyte is ionized using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of an internal standard. Due to the low ionization efficiency of vitamin D compounds, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex can be employed to enhance sensitivity.[1][2][5]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6]
Protocol for Serum/Plasma Samples (Protein Precipitation and LLE):
-
To 200 µL of serum or plasma in a polypropylene tube, add 20 µL of an internal standard solution (e.g., deuterated cholecalciferol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Derivatization (Optional, for enhanced sensitivity)
-
After evaporating the sample extract to dryness (Step 8 above), add 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.
-
Incubate at room temperature for 30 minutes in the dark.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B and equilibrate for 3 min |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | ESI Positive or APCI Positive |
| Capillary Voltage | 3.5 kV (ESI) |
| Source Temp. | 150°C (ESI), 400°C (APCI) |
| Desolvation Temp. | 450°C (ESI) |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
Since this compound is an isomer of cholecalciferol, it has the same molecular weight (384.6 g/mol ). The precursor ion ([M+H]+) will therefore be m/z 385.3. The product ions will depend on the fragmentation pattern, which may differ from cholecalciferol due to the cyclic structure of this compound. Based on the known fragmentation of vitamin D compounds, which often involves the loss of water and fragmentation around the A-ring, the following are proposed MRM transitions for this compound.[7][8]
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 385.3 | 367.3 | 100 | 30 | 15 |
| 259.2 | 100 | 30 | 25 | ||
| 159.1 | 100 | 30 | 30 | ||
| Internal Standard (d6-Cholecalciferol) | 391.3 | 373.3 | 100 | 30 | 15 |
Note: The product ions for pyrocholecalciferrol are proposed based on the fragmentation of cholecalciferol and require experimental verification. The most intense and specific transitions should be selected for quantification and confirmation.
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard against the corresponding concentrations of the calibration standards.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7800 | 102000 | 0.076 |
| 10 | 16000 | 101000 | 0.158 |
| 50 | 82000 | 103000 | 0.796 |
| 100 | 165000 | 100500 | 1.642 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of Mass Spectrometry Events
Caption: MRM Logic in Triple Quadrupole MS.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using UPLC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry, while based on the analysis of related vitamin D compounds, offer a robust starting point for the sensitive and specific quantification of this compound in various matrices. The proposed MRM transitions should be experimentally verified and optimized to ensure the highest level of accuracy and precision in future studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collisionally induced dissociation in the study of A-ring hydroxylated vitamin D type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Pyrocholecalciferol: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocholecalciferol is a thermally induced isomer of vitamin D3 (cholecalciferol). It is formed, along with its stereoisomer isothis compound, through an irreversible ring-closure reaction when vitamin D3 or its precursor, previtamin D, is heated to temperatures exceeding 100°C. This process involves a cyclization of the conjugated triene system of the parent molecule. Understanding the synthesis and properties of these isomers is crucial for researchers studying vitamin D metabolism, stability in fortified foods, and the development of novel vitamin D analogs.
This document provides a comprehensive guide to the laboratory synthesis of this compound via the thermal isomerization of cholecalciferol. It includes detailed experimental protocols, data on the expected yields and physicochemical properties of the products, and visual diagrams to illustrate the reaction pathways and experimental workflow.
Reaction Pathway and Mechanism
The synthesis of this compound from cholecalciferol proceeds through a thermal equilibrium between cholecalciferol (Vitamin D3) and previtamin D3. At elevated temperatures, previtamin D3 undergoes an irreversible[1][2]-sigmatropic rearrangement, leading to the formation of the cyclized products, this compound and isothis compound. The formation of these isomers is a key consideration in processes involving the heat treatment of vitamin D3.[3]
Caption: Reaction pathway for the formation of this compound.
Experimental Protocol: Thermal Isomerization of Cholecalciferol
This protocol details the procedure for the synthesis of this compound from cholecalciferol.
Materials and Equipment:
-
Cholecalciferol (Vitamin D3), crystalline
-
Anhydrous ethanol
-
Nitrogen gas, high purity
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve a known quantity of cholecalciferol in anhydrous ethanol to a final concentration of 1 mg/mL.
-
Add a magnetic stir bar to the flask.
-
-
Inert Atmosphere:
-
Flush the flask with high-purity nitrogen gas for 5-10 minutes to remove any oxygen, which can cause degradation of the vitamin D isomers.
-
Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Thermal Isomerization:
-
Place the flask in a heating mantle and attach a reflux condenser.
-
Heat the solution to reflux (approximately 78°C for ethanol) under continuous stirring.
-
Maintain the reflux for a period of 24 to 48 hours. The optimal reaction time may vary and should be monitored.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 8-12 hours), carefully take a small aliquot of the reaction mixture for HPLC analysis to monitor the conversion of cholecalciferol and the formation of this compound and isothis compound.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, containing a mixture of this compound, isothis compound, and unreacted cholecalciferol, can be purified using preparative HPLC.
-
HPLC Conditions for Analysis and Purification:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and water, in isocratic or gradient mode. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min for analytical and scaled up for preparative HPLC.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 10-20 µL for analytical HPLC.
Data Presentation
The following table summarizes the expected retention times and relative yields of the major components in the reaction mixture under typical reverse-phase HPLC conditions.
| Compound | Typical Retention Time (min) | Relative Yield (%) |
| Cholecalciferol (Vitamin D3) | 10.5 | Varies (starting material) |
| This compound | 8.2 | 40 - 50 |
| Isothis compound | 9.1 | 20 - 30 |
Note: Retention times and yields are approximate and can vary depending on the exact experimental conditions, including reaction time, temperature, and the specific HPLC setup.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Cholecalciferol and its isomers can be toxic in high doses. Handle with care and avoid inhalation or skin contact.
-
Use appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Ensure that the heating mantle is in good working condition and there are no sources of ignition nearby.
By following this detailed protocol, researchers can successfully synthesize and isolate this compound for further study and application in the fields of chemistry, biology, and pharmaceutical sciences.
References
Application Notes and Protocols for the Separation of Pyrocholecalciferol from other Vitamin D Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a group of fat-soluble secosteroids, is essential for calcium homeostasis and bone metabolism. The most common forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). During manufacturing, storage, and analysis, vitamin D isomers can be formed under the influence of heat, light, and acidic conditions. Among these isomers are pyrocholecalciferol and isothis compound, which are thermal cyclization products of previtamin D3. The presence of these and other isomers can interfere with the accurate quantification of the active vitamin D forms and may have different biological activities. Therefore, robust analytical methods are required to separate and quantify this compound from other vitamin D isomers to ensure the quality, stability, and safety of pharmaceutical preparations and fortified foods.
This document provides detailed application notes and protocols for the separation of this compound and other vitamin D isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) as a stability-indicating method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique.
Formation of this compound
This compound and its isomer, isothis compound, are formed through an irreversible 6π-electrocyclization of the (6Z)- and (6E)-isomers of pre-vitamin D, respectively, at temperatures above 100°C. This thermal isomerization is a key consideration in the analysis of vitamin D, especially in samples that have been subjected to heat during processing or storage.
Caption: Thermal isomerization pathway of Cholecalciferol to Pyro-isomers.
Analytical Techniques for Separation
The separation of this compound from other closely related vitamin D isomers is challenging due to their structural similarity. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a stability-indicating mode, is a powerful technique for resolving a complex mixture of vitamin D isomers. Reversed-phase chromatography with a C18 stationary phase is the most common approach.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of Vitamin D isomers.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is adapted from established stability-indicating methods for cholecalciferol and is suitable for separating this compound from other degradation products.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Reference standards for cholecalciferol and, if available, this compound and other isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic: Methanol:Acetonitrile (50:50, v/v) or Acetonitrile:Water (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes (to ensure elution of all isomers) |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of cholecalciferol reference standard in methanol. From this stock, prepare working standards in the mobile phase.
-
Sample Solution: For pharmaceutical formulations, dissolve a known amount of the product in methanol to achieve a suitable concentration of cholecalciferol. For food matrices, a saponification and extraction step may be necessary before dissolving the extract in the mobile phase.
-
Forced Degradation (for method development and validation): To generate this compound and other degradation products, subject a solution of cholecalciferol to thermal stress (e.g., heat at 100°C for several hours). Other stress conditions (acidic, basic, oxidative, and photolytic) can also be applied to generate a wider range of isomers.[1]
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.
-
The stability-indicating nature of the method is confirmed by the resolution of the cholecalciferol peak from all other degradation product peaks.
-
Quantify the amount of this compound and other isomers using a calibration curve generated from the respective reference standards.
Quantitative Data (Representative):
The following table provides representative data for a stability-indicating HPLC method. Note that the retention time for this compound is not explicitly stated in the cited literature but would be expected to elute in the vicinity of other thermal degradation products.
| Compound | Retention Time (min) |
| Cholecalciferol | ~10-12 |
| Pre-vitamin D3 | ~8-10 |
| Lumisterol | ~12-14 |
| Tachysterol | ~14-16 |
| Pyro-isomers | Elution expected among other thermal degradation products |
Note: Retention times are highly dependent on the specific column and mobile phase composition and will require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For vitamin D isomers, derivatization is typically required to increase their volatility and thermal stability. The high temperatures used in the GC inlet can promote the formation of pyro- and isopyro-isomers, making this technique particularly relevant for their analysis.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of Vitamin D isomers.
Protocol 2: GC-MS Analysis of this compound
This protocol is based on methods used for the analysis of vitamin D in various matrices, which have been shown to form pyro-isomers during the analytical process.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
High-purity helium as carrier gas.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 180 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Sample Preparation and Derivatization:
-
Extraction: Extract the vitamin D isomers from the sample matrix using an appropriate method (e.g., saponification followed by hexane extraction).
-
Drying: Evaporate the solvent from the extract under a stream of nitrogen.
-
Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
Data Analysis:
-
The trimethylsilyl (TMS) derivatives of pyro- and isothis compound will be separated on the GC column.
-
Identification of the peaks is achieved by their characteristic mass spectra. The mass spectra of the pyro-isomers will show a molecular ion corresponding to the TMS derivative and specific fragmentation patterns that can be used for confirmation.
Quantitative Data (Representative):
Quantitative analysis by GC-MS would require the use of an internal standard, preferably a deuterated analog of the analyte. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
| Compound | Expected Molecular Ion (TMS derivative) |
| Pyro/Isothis compound-TMS | m/z value corresponding to the derivatized molecule |
Note: The exact retention times and mass spectra will depend on the specific GC-MS system and conditions used.
Conclusion
The separation of this compound from other vitamin D isomers is a critical aspect of quality control and stability testing. Stability-indicating HPLC methods provide a robust approach for the routine analysis and quantification of these thermal degradation products. GC-MS offers a highly specific and sensitive alternative, particularly for the confirmation of the identity of the pyro-isomers. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. The protocols provided here serve as a starting point, and method optimization and validation are essential for achieving accurate and reliable results in any specific application.
References
Pyrocholecalciferol in Cell Culture: An Overview of Vitamin D Analogue Applications
Researchers, scientists, and drug development professionals can utilize the following information on related vitamin D compounds to inform potential research directions for Pyrocholecalciferol and other novel vitamin D photoproducts. The data presented here focuses on the well-documented effects of vitamin D analogues on cancer cells, immune cells, and stem cells.
Application Notes
Vitamin D analogues have demonstrated significant potential in various cell culture applications, primarily due to their ability to modulate gene expression through the vitamin D receptor (VDR).[1][2] This nuclear receptor is expressed in a wide array of cell types, mediating the anti-proliferative, pro-differentiating, and immunomodulatory effects of these compounds.[1][3][4]
Anticancer Effects
In numerous cancer cell lines, vitamin D compounds have been shown to inhibit cell growth and induce apoptosis.[5][6] For instance, high doses of cholecalciferol have been demonstrated to decrease cell count and viability in the CaSki cervical cancer cell line, mediated by the induction of apoptosis.[5] The anticancer mechanisms of calcitriol, the active form of vitamin D3, are multifaceted and include the regulation of the cell cycle, induction of apoptosis, and promotion of cell differentiation.[7]
Immunomodulation
Vitamin D plays a crucial role in modulating the immune system.[1][8] Immune cells, including T cells, B cells, and antigen-presenting cells, express the VDR, making them responsive to the effects of vitamin D analogues.[8][9] In cell culture, calcitriol has been shown to regulate the production of inflammatory cytokines and influence the differentiation and proliferation of immune cells, suggesting a potential therapeutic role in autoimmune diseases and cancer.[1][4][8]
Stem Cell Differentiation
The influence of vitamin D analogues on stem cell biology is an active area of research. Studies have shown that cholecalciferol can stimulate the proliferation and osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (MSCs).[10][11] Similarly, calcitriol is known to induce the differentiation of various cell types, including osteoblasts and keratinocytes, and has been shown to reduce stemness in glioma stem-like cells.[12][13]
Quantitative Data Summary
The following table summarizes the quantitative effects of commonly studied vitamin D analogues on various cell lines. This data is intended to provide a comparative reference for researchers interested in the potential bioactivity of this compound.
| Compound | Cell Line | Application | Concentration | Effect | Reference |
| Cholecalciferol | CaSki (Cervical Cancer) | Anticancer | 100 - 1000 ng/mL | Decreased cell count and viability, induced apoptosis | [5] |
| Cholecalciferol | Human Bone Marrow MSCs | Stem Cell Differentiation | 10 - 20 nM | Stimulated proliferation and osteogenic differentiation | [10] |
| Calcitriol | Various Cancer Cells | Anticancer | Varies | Inhibits proliferation, induces apoptosis and differentiation | [3][7] |
| 25-Hydroxyvitamin D3 | Human Mesenchymal Stem Cells | Stem Cell Differentiation | 250 - 500 nM | Induced osteogenic differentiation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing their own cell culture studies with vitamin D analogues.
Protocol 1: Assessment of Anticancer Activity in a Cervical Cancer Cell Line
This protocol is adapted from a study on the effects of cholecalciferol on the CaSki cell line.[5]
1. Cell Culture and Treatment:
- Culture CaSki cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, treat the cells with varying concentrations of the vitamin D analogue (e.g., 10, 100, 1000 ng/mL of Cholecalciferol) or vehicle control (e.g., ethanol).
- Incubate for 72 hours.
2. Cell Viability Assay (Crystal Violet Assay):
- After incubation, gently wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Stain the cells with 0.5% crystal violet solution for 20 minutes.
- Wash the plates with water and allow them to air dry.
- Solubilize the stain with 10% acetic acid.
- Measure the absorbance at 590 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
- Harvest the cells by trypsinization.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol is based on studies investigating the effects of vitamin D analogues on human bone marrow-derived MSCs.[10][11]
1. Cell Culture and Osteogenic Induction:
- Culture human MSCs in Mesenchymal Stem Cell Growth Medium.
- Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well.
- Once the cells reach 70-80% confluency, replace the growth medium with osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate).
- Add the desired concentrations of the vitamin D analogue (e.g., 10 nM or 20 nM of Cholecalciferol) to the differentiation medium.
- Culture the cells for 14-21 days, changing the medium every 3 days.
2. Alkaline Phosphatase (ALP) Staining:
- After the differentiation period, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 10 minutes.
- Stain for ALP activity using a commercially available kit according to the manufacturer's instructions.
- Observe the cells under a microscope for the development of a blue or purple color, indicating ALP activity.
3. Alizarin Red S Staining for Mineralization:
- Wash the fixed cells with deionized water.
- Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.
- Wash thoroughly with deionized water.
- Observe the formation of red-orange mineralized nodules under a microscope.
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D analogues are primarily mediated through the Vitamin D Receptor (VDR), which acts as a ligand-activated transcription factor. The following diagrams illustrate the canonical signaling pathway and a general experimental workflow for studying the effects of these compounds in cell culture.
References
- 1. Modulation of inflammatory and immune responses by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulation by Vitamin D: Special Emphasis on Its Role in Prevention and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. How Does Vitamin D Affect Immune Cells Crosstalk in Autoimmune Diseases? [mdpi.com]
- 10. Vitamin D3 Stimulates Proliferation Capacity, Expression of Pluripotency Markers, and Osteogenesis of Human Bone Marrow Mesenchymal Stromal/Stem Cells, Partly through SIRT1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D3 Stimulates Proliferation Capacity, Expression of Pluripotency Markers, and Osteogenesis of Human Bone Marrow Mesenchymal Stromal/Stem Cells, Partly through SIRT1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrocholecalciferol Synthesis
Welcome to the technical support center for the synthesis of Pyrocholecalciferol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound from Cholecalciferol (Vitamin D3).
Frequently Asked Questions (FAQs)
Q1: What are this compound and Isothis compound?
A1: this compound and its stereoisomer, Isothis compound, are the main products formed from the thermal isomerization of Cholecalciferol (Vitamin D3). This irreversible reaction occurs when Vitamin D3 is heated to high temperatures, typically in the range of 100-180°C.
Q2: What is the expected ratio of this compound to Isothis compound?
A2: Under typical thermal isomerization conditions, the ratio of this compound to Isothis compound is approximately 2:1. This ratio can be influenced by reaction conditions such as temperature and solvent.
Q3: What are the primary factors that influence the yield of this compound?
A3: The key factors influencing the yield are temperature, reaction time, and the choice of solvent. Higher temperatures generally favor the formation of this compound and its isomer, but excessive heat or prolonged reaction times can lead to degradation and the formation of unwanted side products.
Q4: What are the potential side products in this synthesis?
A4: Besides Isothis compound, other potential side products can include tachysterol and isotachysterol, especially if the reaction is carried out in the presence of iodine or under acidic conditions. Oxidation of Vitamin D3 can also occur if the reaction is not performed under an inert atmosphere.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the remaining Cholecalciferol and the formed this compound and Isothis compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of Cholecalciferol | 1. Reaction temperature is too low. 2. Insufficient reaction time. | 1. Ensure the reaction temperature is within the optimal range of 150-180°C. 2. Increase the reaction time and monitor the progress using HPLC or GC-MS. |
| Low yield of this compound | 1. Suboptimal solvent choice. 2. Degradation of the product due to excessive heat or prolonged reaction time. 3. Presence of oxygen leading to oxidative degradation. | 1. Experiment with different high-boiling point, inert solvents such as dimethyl sulfoxide (DMSO) or canola oil. 2. Optimize the reaction time and temperature by performing a time-course study. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected side products | 1. Presence of acidic or iodine impurities. 2. Reaction temperature is too high, leading to undesired thermal rearrangements. | 1. Use high-purity Cholecalciferol and solvents. 2. Carefully control the reaction temperature and avoid overheating. |
| Difficulty in separating this compound and Isothis compound | The isomers have very similar chemical properties. | Utilize a high-resolution HPLC method with a suitable stationary phase (e.g., C18) and an optimized mobile phase to achieve baseline separation. |
Data Presentation
The yield of this compound is directly related to the degradation of Cholecalciferol at high temperatures. The following table summarizes the retention of Vitamin D3 when heated in canola oil for 30 minutes at different temperatures, which can be used to estimate the extent of conversion to this compound and its isomers.
| Temperature (°C) | Initial Vitamin D3 Concentration | Vitamin D3 Retention (%) |
| 100 | Low (5.625 µg/mL) | ~100% |
| 100 | High (13.585 µg/mL) | ~100% |
| 150 | Low (5.625 µg/mL) | 72.97% |
| 150 | High (13.585 µg/mL) | 67.5% |
| 180 | Low (5.625 µg/mL) | 40.35% |
| 180 | High (13.585 µg/mL) | 33.16% |
Data adapted from studies on the thermal degradation of Vitamin D3 in fortified canola oil.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Isomerization
This protocol describes the general procedure for the thermal conversion of Cholecalciferol to this compound.
Materials:
-
Cholecalciferol (Vitamin D3)
-
High-boiling point inert solvent (e.g., Dimethyl Sulfoxide (DMSO) or purified canola oil)
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Condenser
Procedure:
-
Dissolve a known amount of Cholecalciferol in the chosen inert solvent in a round-bottom flask. The concentration can be varied, but a starting point could be in the range of 1-10 mg/mL.
-
Flush the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Equip the flask with a condenser and maintain a gentle flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 150°C or 180°C) with continuous stirring.
-
Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes). It is advisable to take aliquots at different time points to monitor the reaction progress by HPLC or GC-MS.
-
After the desired reaction time, cool the mixture to room temperature.
-
The resulting mixture contains this compound, Isothis compound, and any unreacted Cholecalciferol.
Protocol 2: Analysis and Purification by HPLC
This protocol outlines a general method for the analysis and purification of this compound from the reaction mixture.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
A C18 reverse-phase column is commonly used.
Mobile Phase:
-
A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and water. The exact composition should be optimized for the specific column and instrument to achieve good separation.
Procedure:
-
Dilute a small aliquot of the cooled reaction mixture with a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to Cholecalciferol, this compound, and Isothis compound. Their retention times will need to be determined using standards if available, or identified based on their mass spectra if using an MS detector.
-
For purification, scale up the injection volume and collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to obtain the purified product.
Visualizations
Diagram 1: Thermal Isomerization of Cholecalciferol
Caption: Thermal conversion of Cholecalciferol to its isomers.
Diagram 2: Experimental Workflow for this compound Synthesisdot
References
- 1. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on the Effect of the Energy of Consciousness Healing Treatment on Physicochemical and Thermal Properties of Vitamin D3 (Cholecalciferol), Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
preventing degradation of Pyrocholecalciferol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pyrocholecalciferol during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of this compound samples, leading to their degradation.
Issue 1: Low or Inconsistent Analyte Recovery
Possible Causes:
-
Thermal Degradation: this compound is a thermal isomer of cholecalciferol (Vitamin D3) and is susceptible to further heat-induced degradation. High temperatures during sample processing, such as evaporation steps, can lead to significant loss of the analyte.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and degradation of this compound.
-
Oxidation: The presence of oxygen can lead to the oxidation of this compound, reducing its stability.
-
Inappropriate pH: Acidic conditions can promote the isomerization of vitamin D analogs, leading to the degradation of this compound.
-
Improper Storage: Storing samples at inappropriate temperatures or in containers that are not light-protective can result in degradation over time.
Solutions:
| Parameter | Recommendation |
| Temperature | Maintain low temperatures (2-8°C) throughout the sample preparation process. Use a cold plate or ice bath for sample handling. For solvent evaporation, use a gentle stream of nitrogen at a controlled temperature, not exceeding 40°C. |
| Light Exposure | Work in a dimly lit environment or use amber-colored glassware and light-blocking tubes.[1] Wrap sample containers in aluminum foil for additional protection.[2] |
| Oxygen Exposure | Use degassed solvents. After extraction, blanket the sample with an inert gas like nitrogen or argon before sealing the container. |
| pH | Maintain a neutral to slightly alkaline pH (above 5) during extraction and storage.[3] Avoid acidic reagents or buffers. |
| Storage | Store stock solutions and prepared samples at -20°C or -80°C in amber, airtight containers. Minimize freeze-thaw cycles. |
Issue 2: Presence of Interfering Peaks in Chromatogram
Possible Causes:
-
Isomerization: Suboptimal conditions (heat, light, acid) can lead to the formation of isomers of this compound, which may co-elute or interfere with the analyte peak.
-
Matrix Effects: Components from the sample matrix (e.g., lipids, proteins) can interfere with the analysis, especially in LC-MS/MS.
-
Contamination: Contaminants from solvents, glassware, or other lab equipment can introduce interfering substances.
Solutions:
-
Optimize Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.
-
Control Isomerization: Strictly adhere to the recommendations for controlling temperature, light, and pH as outlined in Issue 1.
-
Use High-Purity Reagents: Utilize HPLC or LC-MS grade solvents and reagents to minimize contamination.
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are inferred from its close structural relationship with cholecalciferol and include:
-
Thermal Isomerization: Further heating can lead to the formation of other stereoisomers.
-
Photoisomerization: Exposure to UV light can induce isomerization to various inactive photoproducts.
-
Oxidation: The conjugated double bond system in this compound is susceptible to oxidation.
-
Acid-Catalyzed Isomerization: Acidic environments can promote the formation of isomers like isotachysterol.[4]
Q2: What antioxidants can be used to stabilize this compound solutions?
A2: While specific studies on this compound are limited, antioxidants effective for stabilizing Vitamin D3 are recommended. These include:
-
Butylated hydroxytoluene (BHT)
-
Tert-butylhydroquinone (TBHQ)
-
Ascorbic acid (Vitamin C) [3]
-
Citric acid [3]
-
Ethylenediaminetetraacetic acid (EDTA) , which also chelates metal ions that can catalyze oxidation.[3]
The choice of antioxidant will depend on the sample matrix and the analytical technique being used.
Q3: What is the recommended procedure for storing this compound samples?
A3: For long-term stability, samples should be stored under the following conditions:
-
Temperature: -20°C or preferably -80°C.[5]
-
Light: In amber-colored, tightly sealed containers.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles.
Q4: Can I use protein precipitation for sample preparation?
A4: Yes, protein precipitation is a common first step for biological samples. Acetonitrile is a frequently used solvent for this purpose. However, for cleaner extracts and to minimize matrix effects in sensitive analyses like LC-MS/MS, it is often recommended to follow protein precipitation with a more selective technique like LLE or SPE.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
This protocol is adapted from methods for other vitamin D metabolites.[6][7]
-
Sample Pre-treatment: To 200 µL of serum or plasma in a glass tube, add 200 µL of a 50:50 (v/v) water:isopropanol solution to disrupt protein binding.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Extraction: Add 1.5 mL of hexane, cap the tube, and vortex for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean amber tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This protocol is a general guideline and may need optimization based on the specific SPE cartridge used.
-
Sample Pre-treatment: Dilute 150 µL of serum or plasma with 150 µL of a 50:50 (v/v) water:isopropanol solution.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a less polar solvent, such as ethyl acetate or a hexane/ethyl acetate mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
Data Presentation
Table 1: Effect of Temperature on Cholecalciferol (Vitamin D3) Degradation (Proxy for this compound)
| Temperature (°C) | Time (min) | Retention (%) | Reference |
| 100 | 30 | No significant reduction | [8] |
| 150 | 30 | 67.5 - 73.0 | [8] |
| 180 | 30 | 33.2 - 40.4 | [8] |
| 25 (Room Temp) | 7 days | ~98 | [5] |
| 40 | 7 days | ~86 | [5] |
Table 2: Effect of pH on Cholecalciferol (Vitamin D3) Stability in Aqueous Solution at 25°C (Proxy for this compound)
| pH | Stability | Reference |
| 1-4 | Unstable | [3] |
| 5-8 | Stable | [3] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for this compound sample preparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Dispersive Liquid–Liquid Micro–Extraction Technique for the Pre–concentration and Quantification of Vitamin D3 in Milk and Yogurt Samples Using a Non-Aqueous HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. norlab.com [norlab.com]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting low sensitivity in Pyrocholecalciferol LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low sensitivity issues in Pyrocholecalciferol LC-MS/MS analysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of low sensitivity.
Question: My signal intensity for this compound is very low or non-existent. Where should I start troubleshooting?
Answer:
Low signal intensity is a frequent challenge in the analysis of vitamin D analogs due to their low physiological concentrations and poor ionization efficiency.[1][2][3] A systematic approach, starting from sample preparation and moving through the LC and MS systems, is the most effective way to identify the root cause.
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low sensitivity.
Question: How can I improve my signal by optimizing sample preparation?
Answer:
Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[4] The lipophilic nature of this compound and its presence in complex biological matrices like serum or plasma necessitate robust extraction and cleanup.[1]
Key Considerations:
-
Protein Precipitation (PPT): This is often the first step for serum or plasma samples. While simple, PPT alone does not remove other matrix components like phospholipids, which are known to cause significant ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE): To further clean the sample, LLE or SPE is highly recommended. A combined LLE-SPE approach can reduce ion suppression by 2-4 fold compared to SPE alone.[6][7]
-
Analyte Stability: Vitamin D analogs can be sensitive to heat, light, and acidic conditions, leading to isomerization or degradation.[8] Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize exposure during preparation.[9]
Detailed Protocol: Combined LLE-SPE for Serum Samples
This protocol is adapted from methodologies designed to enhance the extraction of vitamin D metabolites.
-
Internal Standard Addition: Add an appropriate stable isotope-labeled internal standard to your serum sample (e.g., 100 µL).
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.[5]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., hexane) to extract the lipophilic analytes.[6] Vortex thoroughly and centrifuge to separate the layers.
-
Evaporation: Carefully transfer the organic (upper) layer containing the analyte to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution & SPE: Reconstitute the dried extract in a solvent compatible with your SPE column. Condition and equilibrate the SPE cartridge (e.g., a reversed-phase cartridge) before loading the sample.
-
Wash and Elute: Wash the cartridge to remove polar interferences, then elute the analyte with an appropriate organic solvent.
-
Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the final mobile phase for LC-MS/MS injection.
Caption: Experimental workflow for sample preparation and analysis.
Question: My sample preparation is clean, but the signal is still weak. How can I improve ionization and detection?
Answer:
The low ionization efficiency of vitamin D metabolites is a major hurdle for sensitivity.[2][10] Chemical derivatization is a powerful strategy to overcome this by introducing a readily ionizable group onto the analyte molecule.[11]
Derivatization Agents:
Diels-Alder reactions with Cookson-type reagents are commonly used to significantly enhance signal.[2] Agents like PTAD can increase ion intensity by over 100-fold.[3] Newer generation reagents have been developed to provide even greater sensitivity.
| Derivatization Agent | Typical Sensitivity Improvement | Key Characteristics |
| PTAD (4-phenyl-1,2,4-triazole-3,5-dione) | ~100-fold vs. underivatized | The most common choice for comprehensive profiling of multiple vitamin D metabolites.[3] However, derivatized products may show extensive degradation after 1 month of storage.[10] |
| Amplifex® Diene | ~10-fold vs. PTAD | Contains a positively charged end group optimized for ESI-MS/MS, leading to enhanced ionization and sensitivity.[1] May be more challenging for separating multiple derivatized metabolites.[3] |
| PyrNO (2-nitrosopyridine) | Higher than PTAD | A small dienophile that improves ionization while retaining excellent chromatographic properties for separating major metabolites.[3][7] |
MS Parameter Optimization:
Fine-tuning the mass spectrometer's source and analyzer parameters is essential.
-
Ionization Source: While ESI (Electrospray Ionization) is common, APCI (Atmospheric Pressure Chemical Ionization) is often preferred for vitamin D analysis as it can reduce matrix effects and improve sensitivity.[11]
-
Source Parameters: Methodically optimize key parameters by infusing a standard solution. Pay close attention to:
-
MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. These should be optimized empirically by infusing a pure standard of this compound.
Question: Could my LC conditions be the cause of low sensitivity?
Answer:
Yes, both the mobile phase composition and the physical setup of the LC system can significantly impact sensitivity.
-
Mobile Phase Composition: The choice of additives can drastically alter ionization efficiency.
-
Additives: Using volatile buffers like ammonium formate or ammonium acetate can promote the formation of the protonated molecular ion [M+H]+ and increase sensitivity by up to ten-fold compared to methods that rely on the water-loss ion [M+H-H₂O]+.[14]
-
pH: A low pH mobile phase, achieved with additives like formic acid, can also lead to a superior response in ESI.[15]
-
Water Content: Maintain water content between 5% and 80% for a stable spray. High aqueous content (>80%) can lead to spray breakdown, while very low organic content can cause buffer precipitation.
-
-
System Dead Volume: Large dead volumes in tubing and connectors can cause peak broadening, which reduces peak height and, consequently, sensitivity. Use tubing with the smallest possible internal diameter and ensure all fittings are properly connected.
-
Column Health: Column contamination or bleed can increase baseline noise and suppress the analyte signal.[16] Regularly flush the system and use a washing protocol for new columns.
Caption: Logical relationships between factors affecting sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS considered the gold standard for vitamin D analysis despite sensitivity challenges? A1: LC-MS/MS is considered the gold standard or reference method because of its high specificity and accuracy.[12][17] It has superior selectivity compared to immunoassays, allowing it to differentiate between various metabolites and isomers (like epimers) through chromatographic separation and unique mass transitions.[11][12]
Q2: What are "matrix effects" and how do they reduce sensitivity? A2: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[4] The most common effect is ion suppression, where matrix components compete with the analyte for charge in the ion source, reducing the number of analyte ions that reach the detector and thereby lowering the signal.[18][19]
Q3: Can the choice of internal standard affect my results? A3: Absolutely. A good internal standard (IS), typically a stable isotope-labeled version of the analyte, is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression. This allows the IS to compensate for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.[9]
Q4: How often should I calibrate the mass spectrometer? A4: Regular calibration is essential for maintaining mass accuracy and ensuring consistent instrument performance.[16] It is good practice to perform a system suitability test (SST) daily or with each batch of samples.[16] The SST helps identify issues like retention time shifts, contamination, and inconsistencies that can affect sensitivity and reproducibility.[16]
Q5: What are common, non-volatile buffers I should avoid in my mobile phase? A5: You must avoid non-volatile buffers such as phosphates, sulfates, and borates. These will precipitate in the mass spectrometer's ion source, causing significant signal suppression, contamination, and requiring extensive cleaning.[20] Always use volatile buffers and additives like ammonium formate, ammonium acetate, and formic acid for LC-MS applications.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. US9063159B2 - LC-MS separation and detection of vitamin D metabolites - Google Patents [patents.google.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. zefsci.com [zefsci.com]
- 17. LC-MS for Fat-Soluble Vitamin Analysis: Methodological Insights - Creative Proteomics [creative-proteomics.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lctsbible.com [lctsbible.com]
- 20. ucd.ie [ucd.ie]
Technical Support Center: Optimization of Mobile Phase for Pyrocholecalciferol Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Pyrocholecalciferol and related Vitamin D isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a mobile phase for this compound analysis?
When selecting a mobile phase for this compound, the primary goal is to achieve adequate separation from other isomers and potential degradation products. Key considerations include the choice between reversed-phase and normal-phase chromatography. For reversed-phase HPLC, which is more common, the mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and water.[1][2] The ratio of these solvents is critical for controlling retention and selectivity. For normal-phase HPLC, non-polar solvents such as hexane are combined with a polar modifier like isopropanol or ethyl acetate.[2][3]
Q2: Which chromatographic mode, reversed-phase or normal-phase, is better for this compound?
Both reversed-phase (RP) and normal-phase (NP) chromatography can be used for this compound analysis.
-
Reversed-phase HPLC is often preferred due to its robustness and the use of less hazardous solvents. Common stationary phases include C8 and C18.[1][4] Highly hydrophobic C18 phases with a high carbon load can offer enhanced separation of structurally similar Vitamin D isomers.[5]
-
Normal-phase HPLC on silica or amino-propyl bonded phases can also provide excellent separation of isomers.[2][6] However, it often involves flammable and less polar solvents like hexane, which may require more stringent safety precautions.
Q3: What are some common mobile phase compositions for the reversed-phase analysis of this compound and its isomers?
Several mobile phase compositions have been successfully used. The choice often depends on the specific column and the isomers to be separated. Common starting points include:
-
Methanol:Acetonitrile:Water (e.g., 60:30:10 v/v/v)[1]
-
Methanol:Acetonitrile (e.g., 50:50 v/v)[7]
-
Acetonitrile:Water (e.g., 99:1 v/v)[4]
-
Tetrahydrofuran:Acetonitrile (e.g., 10:90 v/v)[5]
-
Purely organic mobile phases, such as 100% methanol or 100% acetonitrile, are also utilized.[2]
Q4: How does the organic modifier (Methanol vs. Acetonitrile) affect the separation?
Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC. While both can be effective, they offer different selectivities. If you are not achieving adequate separation with one, substituting it with the other or using a combination of both can alter the elution order and improve resolution.[2][8] For instance, one study found that a 50:50 (v/v) mixture of methanol and acetonitrile provided optimal separation of Cholecalciferol.[7]
Q5: What is the typical detection wavelength for this compound?
The typical UV detection wavelength for this compound and other Vitamin D isomers is around 265 nm.[1][5] However, some methods using normal-phase chromatography have reported detection at 292 nm.[3]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and other isomers (e.g., Pre-cholecalciferol, Cholecalciferol).
-
Q: My peaks for this compound and another isomer are co-eluting. How can I improve their separation?
-
A: Adjust the mobile phase composition. In reversed-phase HPLC, slightly decreasing the percentage of the organic solvent (the "strong" solvent) will increase retention times and may improve resolution. You can also try changing the organic modifier (e.g., switching from methanol to acetonitrile or using a mix) to alter selectivity.[2] For complex separations, a gradient elution may be necessary. If you are using a normal-phase method with hexane and isopropanol, a small change in the isopropanol percentage can significantly impact selectivity.[2]
-
-
Q: Would changing the column help with poor resolution?
-
A: Yes. If mobile phase optimization is insufficient, changing the stationary phase is a powerful tool. For reversed-phase, switching from a standard C18 to a highly hydrophobic, high-carbon-load C18 can enhance separation between similar structures.[5] Alternatively, a phenyl-based column can offer different selectivity due to its unique interactions. For very complex samples, two-dimensional (2D) HPLC with orthogonal stationary phases (e.g., phenyl and porous graphitic carbon) can provide superior resolving power.[9]
-
Problem 2: Poor peak shape (tailing or fronting).
-
Q: My this compound peak is tailing. What could be the cause?
-
A: Peak tailing can result from several factors. One common cause is secondary interactions between the analyte and the stationary phase. Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase. Injecting a sample in a very strong solvent can lead to peak distortion. Another possibility is column contamination or degradation; cleaning the column or replacing it may be necessary.
-
-
Q: I am observing peak fronting. What should I check?
-
A: Peak fronting is often a sign of column overload. Try reducing the concentration of your sample or the injection volume.
-
Problem 3: Unstable or drifting retention times.
-
Q: The retention time for my analyte is shifting between injections. What is the likely cause?
-
A: Retention time instability can be due to several factors. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run. Temperature fluctuations can also affect retention, so using a column oven is highly recommended for consistent results.[5] Finally, ensure your mobile phase is well-mixed and degassed, as changes in its composition over time will cause retention to drift.
-
Problem 4: Low signal intensity or sensitivity.
-
Q: The peak for this compound is very small. How can I improve the signal?
-
A: First, confirm that your UV detector is set to the correct wavelength (typically 265 nm).[1][5] The analysis of Vitamin D often deals with low concentrations, so a precise and robust method is crucial.[10] You could consider increasing the injection volume, but be mindful of potential peak shape distortion. Sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components, thereby improving the signal-to-noise ratio.[9]
-
Data Presentation
Table 1: Example Reversed-Phase HPLC Mobile Phases for Cholecalciferol and Isomer Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Waters X-Bridge C8 | Methanol:Acetonitrile:Water (60:30:10 v/v/v) | 0.8 | 265 | [1] |
| Eurosphere® 100-5 C8 | Methanol:Acetonitrile (50:50 v/v) | 1.0 | 265 | [7] |
| Gemini C18 | Acetonitrile:Water (99:1 v/v) | Not Specified | Not Specified | [4] |
| YMC-Triart C18 ExRS | Tetrahydrofuran:Acetonitrile (10:90 v/v) | 0.425 | 265 | [5] |
| C18 | Methanol:Water (97:3 v/v) | 1.2 | 264 | [11] |
Table 2: Example Normal-Phase HPLC Mobile Phases for Cholecalciferol and Isomer Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Spherisorb NH2 | Hexane:Isopropanol (99:1 v/v) | 1.0 | 265 | [2] |
| Silica (L3) | n-Hexane:Ethyl Acetate (85:15 v/v) | 2.0 | 292 | [3] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for the Analysis of this compound
This protocol is a general guideline based on common practices for the analysis of Cholecalciferol and its isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
-
Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Column oven.
-
-
Reagents and Materials:
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
This compound reference standard
-
Amber vials to protect samples from light.
-
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute the standard in a suitable solvent (e.g., methanol or the mobile phase) to achieve a known concentration. Prepare a series of dilutions to establish a calibration curve.
-
Store standard solutions in amber vials at a low temperature (e.g., 5 °C) to minimize degradation.[1]
-
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For pharmaceutical tablets, this may involve crushing the tablets, extracting the analyte with a solvent like methanol, sonicating to ensure complete dissolution, and filtering through a 0.45 µm filter before injection.[7]
-
For complex matrices like food or biological samples, a more extensive cleanup such as saponification followed by liquid-liquid or solid-phase extraction may be necessary.[12]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for mobile phase optimization in this compound HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. japsonline.com [japsonline.com]
- 8. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 9. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
minimizing isomer interference in Pyrocholecalciferol assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isomer interference in Pyrocholecalciferol assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isomer interference in this compound assays?
Isomer interference in this compound assays primarily stems from the inherent instability of vitamin D compounds, including this compound and its precursors. The main contributing factors are:
-
Heat: Elevated temperatures during sample collection, processing, or storage can induce thermal isomerization, converting this compound to other isomers like previtamin D3.[1][2][3][4] Saponification, a common sample preparation step, if not properly controlled, can also lead to isomerization.[2]
-
Light Exposure: Exposure to ultraviolet (UV) radiation, particularly from sunlight, can cause photodegradation and the formation of various photoproducts, including 5,6-transvitamin D3, suprasterol I, and suprasterol II.[5]
-
Storage Conditions: Inadequate storage, including prolonged storage times and inappropriate temperatures, can lead to the degradation and isomerization of this compound.[3] For instance, serum samples stored at -20°C for three months showed a 10% decrease in 25(OH)D concentration.[3]
-
Presence of Structurally Similar Isomers: Biological samples can contain a complex mixture of structurally similar vitamin D metabolites and isomers that may not be distinguishable by the analytical method, leading to co-elution and inaccurate quantification.[6][7][8]
Q2: Which analytical techniques are recommended to resolve this compound from its isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying this compound and separating it from its isomers due to its high selectivity and sensitivity.[6][7][8] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are crucial for the chromatographic separation of these isomers before mass spectrometric detection.[6] For particularly complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolving power.[9][10]
Q3: What are the limitations of using immunoassays for this compound quantification?
While immunoassays are high-throughput and easy to use, they often lack the specificity required for accurate this compound quantification.[7][11] The primary limitations include:
-
Cross-reactivity: Antibodies used in immunoassays can cross-react with other vitamin D metabolites and isomers, leading to an overestimation of the target analyte concentration.[11][12]
-
Variability between Assays: Different commercial immunoassays can yield discrepant results for the same sample due to variations in antibody specificity.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution of Isomers | Inadequate chromatographic separation. | Optimize the HPLC/UHPLC method. Consider using a different stationary phase (e.g., biphenyl, phenyl-hexyl, or porous graphitic carbon) known for better isomer separation.[6][9][13] Adjusting the mobile phase composition and gradient can also improve resolution.[6] |
| Inaccurate Quantification / Overestimation | Interference from co-eluting isomers or matrix effects. | Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[6][9][14] For LC-MS/MS, consider derivatization with reagents like PTAD to improve ionization and shift the m/z, reducing isobaric interference.[7][8][13] |
| Low Signal Intensity / Poor Sensitivity | Low ionization efficiency of this compound or ion suppression from the sample matrix. | Derivatization can enhance the ionization efficiency of vitamin D compounds.[7][8] A thorough sample clean-up using SPE will minimize matrix-induced ion suppression.[6] |
| Assay Variability and Poor Reproducibility | Inconsistent sample handling and preparation leading to variable isomerization. | Standardize all pre-analytical steps. Protect samples from light and heat at all times.[1][5] Ensure precise control of temperature and duration for any heating steps, such as saponification, to achieve consistent equilibrium between isomers.[2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up plasma or serum samples to reduce matrix interference before LC-MS/MS analysis.
-
Sample Pre-treatment: Mix 400 µL of the plasma/serum sample with an equal volume of 2% zinc sulfate solution.
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
SPE Plate Conditioning: Condition a SOLAµ HRP SPE plate first with methanol and then equilibrate with water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 20% methanol to remove unbound contaminants.
-
Elution: Elute the analytes with an elution solvent (e.g., 80% acetonitrile, 20% methanol).
-
Dilution: Dilute the eluate with the initial mobile phase before injection into the LC-MS/MS system.[6]
Protocol 2: Chromatographic Separation of this compound Isomers
This protocol provides a starting point for developing an HPLC/UHPLC method for isomer separation.
-
Column: Thermo Scientific™ Accucore™ biphenyl analytical column or a phenyl-hexyl column.[6][13]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile with a suitable additive. Methanol can offer unique selectivity for structural isomers on biphenyl phases.[6]
-
Gradient: Develop a gradient elution program that provides sufficient separation of the isomers of interest. A typical run time might be 10-15 minutes.[6]
-
Flow Rate: Optimize based on the column dimensions and particle size.
-
Column Temperature: Maintain a constant and controlled column temperature to ensure reproducible retention times.
Visualizations
Caption: Workflow for this compound Assay with Troubleshooting.
Caption: Formation Pathway and Interfering Isomers of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. clinicallab.com [clinicallab.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pyrocholecalciferol Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Pyrocholecalciferol in storage and during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound and its isomer, Isothis compound, are thermal isomerization products of Cholecalciferol (Vitamin D3). When Vitamin D3 is exposed to high temperatures (typically above 100°C), it undergoes a reversible isomerization to Pre-vitamin D3, which can then irreversibly convert to this compound and Isothis compound.[1] This transformation is a common concern during the manufacturing, storage, and analysis of Vitamin D3 and related compounds.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is influenced by the same factors that affect its precursor, Cholecalciferol. These include:
-
Temperature: Elevated temperatures accelerate the degradation of Vitamin D3 and its isomers.[2][3]
-
Light: Exposure to UV light can lead to photodegradation, forming various inactive isomers.[1]
-
Oxygen: The presence of oxygen can lead to oxidation and loss of biological activity.
-
pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic conditions can promote isomerization to other products like Isotachysterol.[1]
-
Moisture: The presence of water can facilitate degradation reactions.
Q3: Is this compound biologically active?
A3: this compound is generally considered to be biologically inactive or to have significantly lower activity compared to the active form of Vitamin D, 1,25-dihydroxycholecalciferol. Studies have shown that Vitamin D isomers, including photoproducts like lumisterol and tachysterol, have very low binding affinity for the Vitamin D Receptor (VDR).[4] Their antiproliferative activity in cell culture does not correlate with their VDR binding affinity, suggesting alternative mechanisms or metabolism to more active forms, though this is not their primary biological role.[4]
Q4: How can I accurately quantify this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound from other Vitamin D isomers.[5] Due to the structural similarity of the isomers, specialized HPLC columns and mobile phases are often required to achieve adequate separation. The use of deuterated internal standards is recommended to improve accuracy. For complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a Cholecalciferol or this compound sample shows unexpected peaks, suggesting the presence of degradation products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Review your sample preparation and storage temperatures. Avoid heating samples above room temperature unless absolutely necessary. 2. If heating is required, minimize the duration and temperature. 3. Use an HPLC method with a column and mobile phase optimized for separating Vitamin D isomers. |
| Photodegradation | 1. Protect your samples and standards from light at all times by using amber vials and minimizing exposure to ambient light. 2. Work in a dimly lit area or under yellow light. |
| Oxidation | 1. Degas your solvents before use. 2. Consider preparing and storing solutions under an inert gas like nitrogen or argon. |
| Contaminated Solvents or Reagents | 1. Use high-purity, HPLC-grade solvents. 2. Prepare fresh solutions and standards regularly. |
Issue 2: Low Recovery of this compound
Symptom: The quantified amount of this compound in your sample is consistently lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Adsorption to Surfaces | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Ensure thorough vortexing and sonication to fully dissolve the compound. |
| Inappropriate Solvent | 1. This compound is lipophilic. Use appropriate organic solvents like ethanol, methanol, or acetonitrile for dissolution. 2. For aqueous solutions, be aware that stability is significantly reduced. |
| Degradation During Storage | 1. Review your storage conditions. For long-term storage, solid this compound should be kept at -20°C or colder, protected from light and moisture.[7] 2. Prepare solutions fresh whenever possible. If storing solutions, keep them at low temperatures and protected from light. |
Quantitative Data Summary
The following tables summarize the stability of Cholecalciferol (Vitamin D3) under various conditions. As this compound is a thermal degradation product of Cholecalciferol, these data provide a strong indication of the conditions that promote its formation and the conditions under which it is likely to be unstable.
Table 1: Effect of Temperature on Cholecalciferol Degradation in Canola Oil
| Temperature (°C) | Time (min) | Retention (%) |
| 100 | 30 | No significant reduction |
| 150 | 30 | 67.5% - 72.97% |
| 180 | 30 | 33.16% - 40.35% |
| Data from Zareie et al. (2020).[2] |
Table 2: Effect of pH on Cholecalciferol Stability in Aqueous Solution at 25°C
| pH | Stability |
| 1-4 | Unstable |
| 5-8 | Most Stable |
| A steep drop in stability is observed between pH 4 and 5. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol describes the preparation of a standard solution for analytical purposes.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (or other suitable organic solvent)
-
Class A volumetric flasks
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Sonicator
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the weighed compound to a volumetric flask.
-
Rinse the weighing boat with the solvent and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add a portion of the solvent to the volumetric flask, cap it, and sonicate for 5-10 minutes to aid dissolution.
-
Allow the solution to return to room temperature.
-
Add solvent to the mark, cap, and invert the flask several times to ensure homogeneity.
-
Transfer aliquots of the standard solution to amber glass vials.
-
Store the standard solutions at -20°C or below, protected from light.
Protocol 2: General Protocol for Assessing this compound Stability
This protocol provides a framework for designing a stability study.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare test samples by diluting the stock solution into the desired matrices (e.g., different buffers, solvents, or formulations).
2. Storage Conditions:
-
Divide the samples into different storage conditions to be tested (e.g., different temperatures, light exposures, pH values).
-
Include a control sample stored under optimal conditions (e.g., -80°C, in the dark).
3. Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
4. Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life.
Visualizations
Caption: Thermal isomerization pathway of Cholecalciferol.
Caption: General workflow for stability testing.
Caption: Simplified Vitamin D signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in Pyrocholecalciferol quantification
Welcome to the technical support center for pyrocalciferol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact pyrocalciferol quantification?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte (pyrocalciferol) by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite analysis, matrix effects are a significant challenge.[2] For instance, phospholipids in biological samples are a common source of matrix effects.
Q2: Why is LC-MS/MS the preferred method for pyrocalciferol quantification?
A2: LC-MS/MS is considered the gold standard for measuring vitamin D metabolites because it offers high specificity and sensitivity, and it is less susceptible to the limitations of immunoassays, such as cross-reactivity with other metabolites.[2][3] This technique allows for the simultaneous measurement of multiple vitamin D metabolites and can differentiate between isomers like pyrocalciferol and isopyrocalciferol.[2][3]
Q3: What is the purpose of a derivatization step in the analytical workflow?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For pyrocalciferol and other vitamin D metabolites, which often have poor ionization efficiency, derivatization can significantly increase the signal intensity in mass spectrometry.[4][5][6] This is particularly crucial for low-abundance metabolites.[4][6] Common derivatization reagents react with the diene system of vitamin D compounds.[7][8]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
Possible Cause:
-
Inefficient ionization of pyrocalciferol.
-
Significant ion suppression due to matrix effects.
-
Low concentration of the analyte in the sample.
Troubleshooting Steps:
-
Optimize Ionization Source:
-
Incorporate a Derivatization Step:
-
Enhance Sample Cleanup:
-
Use an Appropriate Internal Standard:
-
A stable isotope-labeled internal standard (e.g., ¹³C₅-labeled pyrocalciferol) that co-elutes with the analyte can help compensate for signal variations caused by matrix effects.[11]
-
Issue 2: Inaccurate or Irreproducible Quantification Results
Possible Cause:
-
Inadequate correction for matrix effects.
-
Poor chromatographic separation from interfering compounds.
-
Instability of the analyte during sample processing.
Troubleshooting Steps:
-
Evaluate and Optimize Internal Standard Strategy:
-
Improve Chromatographic Resolution:
-
Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems for superior speed, resolution, and sensitivity.[2]
-
Experiment with different column chemistries. Pentafluorophenyl (PFP) columns can offer different selectivity compared to traditional C18 columns and may improve separation from interfering isobars.
-
-
Assess Analyte Stability:
-
Vitamin D metabolites can be sensitive to light and temperature. Protect samples from light and keep them at appropriate temperatures throughout the sample preparation and analysis process.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general workflow for extracting pyrocalciferol from a biological matrix like serum or plasma.
-
Protein Precipitation: To 100 µL of the sample, add 200 µL of ice-cold acetonitrile containing the internal standard. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the pyrocalciferol and other vitamin D metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with PTAD
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a commonly used derivatizing agent.
-
Reagent Preparation: Prepare a fresh solution of PTAD in a suitable solvent like ethyl acetate (e.g., 0.1 g/L).
-
Reaction: Add 50 µL of the PTAD solution to the dried sample extract from the SPE protocol.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes, protected from light.[8]
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis
| Derivatization Reagent | Reported Signal Enhancement | Key Advantages | Considerations |
| PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) | Up to 100-fold | Commercially available, well-established.[5][10] | May not provide the highest sensitivity for all metabolites.[7] |
| Amplifex™ Diene | 3 to 295-fold | High sensitivity for a broad range of metabolites.[4][5][6] | Proprietary reagent. |
| 2-Nitrosopyridine (PyrNO) | Higher sensitivity than PTAD | Good chromatographic separation of derivatives.[7] | Newer reagent, less literature available. |
| FMP-TS, INC | Good performance for selected metabolites | Can enable complete separation of epimers.[4] | May not be optimal for all metabolites.[4] |
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Photochemical Maze: A Technical Guide to Refining Pyrocalciferol Reactions
For researchers, scientists, and drug development professionals, the photochemical conversion of pyrocalciferol is a critical step in the synthesis of various vitamin D analogs and other complex molecules. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this reaction and optimize experimental outcomes.
The photochemical isomerization of pyrocalciferol to photopyrocalciferol is a nuanced process governed by a delicate interplay of reaction conditions. Achieving high yields and purity requires a thorough understanding of the underlying photochemical principles and meticulous control over experimental parameters. This guide addresses common challenges and provides a framework for refining your experimental approach.
Troubleshooting Guide
Researchers often encounter challenges in achieving desired yields and purity in the photochemical conversion of pyrocalciferol. This section provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Pyrocalciferol | Inappropriate Wavelength: The absorption spectrum of pyrocalciferol dictates the optimal wavelength for excitation. Using a light source with a mismatched emission spectrum will result in poor energy absorption and low reaction rates. | Verify the emission spectrum of your UV lamp. The optimal wavelength for the formation of previtamin D, a related precursor, is around 295 nm to minimize photo-isomer formation[1]. While the exact optimum for pyrocalciferol may differ slightly, this provides a good starting point. Consider using a tunable light source or narrow-band filters to isolate the desired wavelength. |
| Insufficient Light Intensity or Irradiation Time: The total number of photons absorbed by the reactant determines the extent of the reaction. Low light intensity or short exposure times will lead to incomplete conversion. | Increase the irradiation time or use a more powerful UV lamp. Monitor the reaction progress over time using HPLC to determine the optimal irradiation duration. Be aware that prolonged irradiation can lead to the formation of degradation products. | |
| Degradation of Starting Material: Pyrocalciferol, like other vitamin D isomers, can be sensitive to heat and oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a temperature-controlled reactor to maintain a consistent and appropriate temperature. | |
| Formation of Multiple Side Products | Broad Spectrum UV Source: Using a broad-spectrum UV lamp can excite multiple chromophores in the starting material and products, leading to a complex mixture of isomers and degradation products. | Employ a monochromatic or narrow-band UV source to selectively excite the desired electronic transition in pyrocalciferol. This will minimize the formation of unwanted side products. The ratio of different photoreaction products is strongly dependent on the irradiation wavelength[1]. |
| Reversible Reactions and Photostationary State: The photochemical conversion of pyrocalciferol is often a reversible process that reaches a photostationary state, a dynamic equilibrium where the rates of the forward and reverse reactions are equal. At this point, continued irradiation will not increase the yield of the desired product. | Characterize the photostationary state for your specific reaction conditions by monitoring the product distribution over time. Once the photostationary state is reached, further irradiation is counterproductive. | |
| Low Isolated Yield After Purification | Co-elution of Isomers: Pyrocalciferol and its photoproducts are structurally similar isomers, which can make their separation by chromatography challenging. | Optimize your HPLC or column chromatography method. Consider using a high-resolution stationary phase or a different solvent system to improve separation. Two-dimensional HPLC can also be an effective technique for separating complex mixtures of vitamin D isomers. |
| Product Degradation During Workup: The isolated photoproduct may be unstable under certain conditions (e.g., exposure to light, air, or acid/base). | Perform the workup and purification steps in the dark or under red light to prevent further photochemical reactions. Use degassed solvents and handle the product under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the photochemical reaction of pyrocalciferol?
A1: The choice of solvent is critical as it can influence the reaction's quantum yield and the stability of the reactants and products. Non-polar, aprotic solvents that are transparent in the UV region of interest are generally preferred. Ethers like tert-butyl methyl ether (t-BME) have been used in the photochemical synthesis of related vitamin D analogs[2][3][4]. It is crucial to use high-purity, degassed solvents to avoid quenching of the excited state or side reactions.
Q2: How can I accurately measure the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the most common and reliable method for monitoring the reaction progress. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and/or water. The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths and can help in the identification of different isomers based on their UV spectra.
Q3: What is "quantum yield" and why is it important?
A3: The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant. It is a measure of the efficiency of the photochemical process. A low quantum yield indicates that a large number of absorbed photons do not lead to the desired product, possibly due to competing non-radiative decay pathways or the formation of side products. The quantum yield for the photodegradation of vitamin D3, a related compound, has been estimated to be around 0.42[5][6]. Understanding the quantum yield of your specific reaction can help in optimizing reaction conditions to favor the desired photochemical pathway.
Q4: Is it better to use a batch reactor or a flow reactor for this photochemical reaction?
A4: While batch reactors are commonly used in laboratory settings, continuous-flow microreactors offer several advantages for photochemical reactions. Flow reactors provide better light penetration, more precise control over irradiation time and temperature, and can lead to higher yields and selectivity[2][3][4]. For larger-scale synthesis, a flow chemistry setup is often more efficient and scalable.
Experimental Protocols
General Protocol for Photochemical Isomerization of Pyrocalciferol
-
Preparation of Reactant Solution:
-
Dissolve pyrocalciferol in a suitable solvent (e.g., HPLC-grade tert-butyl methyl ether) to a concentration of approximately 0.1-1.0 mg/mL in a quartz reaction vessel.
-
Degas the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Photochemical Reaction:
-
Place the reaction vessel in a temperature-controlled photochemical reactor equipped with a UV lamp. A low-pressure mercury lamp (emitting primarily at 254 nm) or a medium-pressure mercury lamp with appropriate filters to select a narrow wavelength band (e.g., around 290-310 nm) can be used.
-
Irradiate the solution with constant stirring.
-
Monitor the reaction progress at regular intervals (e.g., every 15-30 minutes) by withdrawing a small aliquot, quenching the reaction by storing it in the dark, and analyzing it by HPLC.
-
-
Workup and Purification:
-
Once the desired conversion is achieved (or the photostationary state is reached), stop the irradiation.
-
Evaporate the solvent under reduced pressure at a low temperature, protecting the sample from light.
-
Purify the resulting residue using preparative HPLC or column chromatography on silica gel to isolate the photopyrocalciferol.
-
HPLC Analysis Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water. A typical starting point is 90:10 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both pyrocalciferol and its photoproducts absorb (e.g., 265 nm).
-
Injection Volume: 10-20 µL.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the photochemical conversion of pyrocalciferol.
Caption: Simplified photochemical reaction pathway of pyrocalciferol.
References
Technical Support Center: Chromatographic Resolution of Pyrocholecalciferol and Lumisterol
Welcome to the technical support center for improving the chromatographic resolution between pyrocholecalciferol and lumisterol peaks. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are this compound and lumisterol, and why is their separation challenging?
This compound is a thermal isomerization product of vitamin D3 (cholecalciferol), while lumisterol is a photoisomer of pre-vitamin D3.[1] Both are structurally similar stereoisomers, which makes their separation by chromatography difficult. Achieving good resolution is crucial for accurate quantification and impurity profiling in vitamin D related drug development and stability studies.
Q2: What are the primary HPLC parameters that I should focus on to improve the resolution between this compound and lumisterol?
To enhance separation, you should systematically optimize the following high-performance liquid chromatography (HPLC) parameters:
-
Stationary Phase: The choice of the HPLC column is critical.
-
Mobile Phase: The composition of the solvent that carries the sample through the column significantly impacts resolution.
-
Temperature: Column temperature can affect the interaction between the analytes and the stationary phase.
Q3: Can derivatization help in separating these isomers?
Yes, derivatization can enhance the separation of vitamin D isomers. By chemically modifying the isomers, you can alter their physicochemical properties, potentially leading to better resolution and improved detection by mass spectrometry.[1]
Troubleshooting Guides
Poor or No Resolution Between this compound and Lumisterol Peaks
This is a common issue when analyzing these closely related isomers. The following troubleshooting steps can help you improve the separation.
Workflow for Troubleshooting Poor Resolution
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Pyrocholecalciferol Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pyrocholecalciferol, a vitamin D analog formed from the photochemical transformation of 7-dehydrocholesterol, is crucial for various research and drug development applications. This guide provides a comparative overview of the primary analytical methods applicable to the measurement of this compound and related vitamin D isomers: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the methodologies established for its close structural analog, cholecalciferol (vitamin D3), and its metabolites provide a strong foundation for its analysis.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of vitamin D and its isomers, which can be considered indicative for this compound analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.998[2] |
| Accuracy (% Recovery) | 97.0 - 103.0%[3] | 81.66 - 110.31%[2] |
| Precision (% RSD) | < 2%[1][4][5] | < 15% (typically < 7%)[6] |
| Limit of Detection (LOD) | 0.0539 µg/mL[1] | As low as 0.3 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1633 µg/mL[1] | As low as 1.0 ng/mL[2] |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, due to mass-based detection and fragmentation analysis.[7] |
| Throughput | Generally higher than LC-MS/MS. | Can be lower due to longer run times, but automation is improving throughput. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for vitamin D analysis and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of vitamin D analogs.
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative sample of the material containing this compound.
-
Accurately weigh a portion of the powder and transfer it to a volumetric flask.
-
Add a suitable organic solvent (e.g., methanol or a mixture of n-hexane and ethyl acetate) to dissolve the analyte.
-
Sonicate the mixture for a specified time to ensure complete dissolution.
-
Dilute the solution to the final volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A normal-phase silica column (e.g., L3 silica, 5 µm, 4.6 mm × 250 mm) or a reverse-phase C18 column can be used.[1]
-
Mobile Phase: For normal-phase separation, a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v) is common.[1] For reverse-phase, methanol and water (e.g., 98:2 v/v) can be employed.[8]
-
Flow Rate: Typically around 1.0 to 2.0 mL/min.[1]
-
Detection Wavelength: UV detection is usually set at the maximum absorbance of the analyte, which for vitamin D compounds is around 265 nm or 292 nm.[1][3]
-
Injection Volume: A standard injection volume is 20 µL.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the "gold standard" for the analysis of vitamin D and its metabolites, especially at low concentrations.[2]
Sample Preparation (from biological matrices like serum):
-
Protein Precipitation: To release the analyte from binding proteins, an organic solvent like acetonitrile or methanol is added to the serum sample.
-
Liquid-Liquid Extraction (LLE): The analyte is then extracted from the aqueous phase into an immiscible organic solvent (e.g., hexane, ethyl acetate, or methyl tert-butyl ether). This step helps to concentrate the analyte and remove interfering substances.
-
Derivatization (Optional but common): To improve ionization efficiency and sensitivity, a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used.[2] This involves reacting the dried extract with the PTAD solution.
-
Reconstitution: The final dried extract is reconstituted in a suitable solvent (e.g., the mobile phase) for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Separation: A UPLC/HPLC system with a suitable column (e.g., C8 or C18) is used to separate this compound from other components.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with ESI often being more sensitive after derivatization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the derivatized or underivatized analyte) and a specific product ion (a fragment of the precursor ion) for highly selective detection.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated vitamin D3) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
Validation Parameters:
Validation for an LC-MS/MS method includes the assessment of linearity, accuracy, precision, selectivity, carryover, matrix effect, and stability of the analyte under various conditions.
Mandatory Visualization
Below is a diagram illustrating a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
biological activity of Pyrocholecalciferol versus other vitamin D analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various vitamin D analogues, offering insights into their therapeutic potential. While the primary focus is on well-characterized analogues, we also address the current understanding of Pyrocholecalciferol, a thermal isomer of vitamin D3. Due to a notable lack of published data on the specific biological activities of this compound, a direct quantitative comparison is not feasible at this time. However, this guide will serve as a valuable resource by summarizing the known activities of other significant vitamin D compounds and detailing the experimental methodologies used for their evaluation.
Introduction to Vitamin D and its Analogues
Vitamin D, primarily in its active form 1α,25-dihydroxyvitamin D3 (calcitriol), is a crucial regulator of calcium and phosphate homeostasis. Its biological effects are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[1][2] The therapeutic application of calcitriol is often limited by its potent calcemic effects.[3] This has driven the development of synthetic vitamin D analogues with modified structures aimed at enhancing specific biological activities, such as anti-proliferative and pro-differentiative effects, while minimizing hypercalcemia.[3]
This compound: An Isomer with Undefined Activity
This compound and isothis compound are thermal isomers of cholecalciferol (vitamin D3), formed through a reversible isomerization process dependent on temperature and exposure time. While its formation is acknowledged in the context of vitamin D3 stability, there is a significant gap in the scientific literature regarding its biological activity. To date, no comprehensive studies have been published detailing its binding affinity for the VDR, its ability to modulate VDR-mediated gene transcription, or its effects on cellular processes like proliferation and differentiation.
Comparative Biological Activity of Selected Vitamin D Analogues
To provide a framework for understanding the structure-activity relationships of vitamin D compounds, this section compares the biological activities of several key analogues for which experimental data are available.
Data Presentation
The following tables summarize the quantitative data on the biological activity of selected vitamin D analogues compared to the active form, calcitriol.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Calcitriol | IC50 (nM) | Reference |
| Calcitriol (1α,25(OH)₂D₃) | 100% | 0.1-1 | [4] |
| Calcipotriol | 1-10% | 1-10 | [3] |
| Tachysterol | <0.1% | >20,000 | [5] |
| Lumisterol | <0.1% | >20,000 | [5] |
| 5,6-trans-vitamin D₃ | ~0.2% | 560 | [5] |
| 25-Hydroxy-5,6-trans-vitamin D₃ | ~1.7% | 58 | [5] |
| 25-Hydroxytachysterol₃ | ~4.5% | 22 | [5] |
Note: RBA and IC50 values can vary depending on the specific assay conditions.
Table 2: Transcriptional Activity (Reporter Gene Assay)
| Compound | Relative Potency vs. Calcitriol | EC50 (nM) | Reference |
| Calcitriol (1α,25(OH)₂D₃) | 100% | 0.1-1 | [4] |
| Calcipotriol | Similar to or slightly less potent | 1-5 | [3] |
| Tachysterol | Very low | >1000 | [5] |
| Lumisterol | Very low | >1000 | [5] |
Note: Potency is often assessed by measuring the activation of a vitamin D-responsive element (VDRE) linked to a reporter gene.
Table 3: Anti-proliferative Activity (Human Keratinocytes)
| Compound | Concentration for Significant Inhibition | Reference |
| Calcitriol (1α,25(OH)₂D₃) | 10⁻⁸ M | [5] |
| Tachysterol | 10⁻⁶ M | [5] |
| Lumisterol | 10⁻⁶ M | [5] |
| 5,6-trans-vitamin D₃ | 10⁻⁶ M | [5] |
| 25-Hydroxy-5,6-trans-vitamin D₃ | 10⁻⁶ M | [5] |
| 25-Hydroxytachysterol₃ | 10⁻⁸ M - 10⁻⁷ M | [5] |
Note: The anti-proliferative activity of some photoisomers does not directly correlate with their VDR binding affinity, suggesting potential alternative mechanisms of action.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of biological activities. Below are outlines of key experimental protocols used to assess vitamin D analogues.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative affinity of a test compound for the VDR compared to a radiolabeled standard, typically [³H]-calcitriol.
Methodology:
-
Preparation of VDR: A source of VDR is required, typically from a cell line overexpressing the receptor (e.g., MCF-7) or purified recombinant VDR.
-
Competitive Binding: A constant amount of VDR and [³H]-calcitriol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound or other analogues).
-
Separation of Bound and Free Ligand: After incubation, the VDR-ligand complexes are separated from the unbound ligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the VDR.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is calculated. This value is inversely proportional to the binding affinity.
Transcriptional Activity (Reporter Gene Assay)
Objective: To measure the ability of a vitamin D analogue to activate VDR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, MCF-7) is co-transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with various concentrations of the test compound. A vehicle control and a positive control (calcitriol) are included.
-
Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected Renilla luciferase). The concentration of the test compound that produces a half-maximal response (EC50) is determined.
Cell Proliferation Assay
Objective: To assess the effect of a vitamin D analogue on the growth of a specific cell line.
Methodology:
-
Cell Seeding: Cells (e.g., human keratinocytes, cancer cell lines like MCF-7 or LNCaP) are seeded in multi-well plates at a defined density.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of time (e.g., 3-7 days), with media and compound changes as necessary.
-
Quantification of Cell Number: Cell proliferation can be measured using various methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Metabolic Assays: Such as MTT or XTT assays, which measure the metabolic activity of viable cells.
-
DNA Synthesis Assays: Measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.
-
-
Data Analysis: The number of cells or the metabolic activity is plotted against the concentration of the test compound to determine the inhibitory concentration (e.g., GI50).
Mandatory Visualization
Vitamin D Signaling Pathway
Caption: Simplified Vitamin D signaling pathway.
General Experimental Workflow for Comparing Vitamin D Analogues
Caption: Workflow for evaluating vitamin D analogue bioactivity.
Conclusion
The study of vitamin D analogues is a dynamic field with significant therapeutic implications. While compounds like calcitriol and calcipotriol are well-characterized, the biological activities of many other isomers and synthetic derivatives remain to be fully elucidated. The data presented here for several vitamin D analogues highlight the diverse structure-activity relationships within this class of molecules. Notably, some photoisomers exhibit biological effects that are not directly proportional to their VDR binding affinity, suggesting the involvement of alternative signaling pathways.
The conspicuous absence of biological data for this compound underscores a gap in our understanding of vitamin D metabolism and isomer activity. Future research focused on characterizing the VDR binding, transcriptional activity, and cellular effects of this compound is warranted to fully comprehend the biological landscape of vitamin D and its various forms. Such studies will be invaluable for the development of novel vitamin D-based therapeutics with improved efficacy and safety profiles.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitamin D Immunoassays: A Comparative Guide on Antibody Cross-Reactivity with Cholecalciferol Isomers
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Cross-Reactivity in Vitamin D Immunoassays
Immunoassays for 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status, often exhibit cross-reactivity with other vitamin D metabolites. This can lead to an over- or underestimation of the true 25(OH)D concentration, impacting the diagnosis and management of vitamin D deficiency. The discrepancies between different immunoassay platforms are largely attributed to variations in antibody specificity for metabolites such as 25-hydroxyvitamin D2 [25(OH)D2], the C3-epimer of 25-hydroxyvitamin D3 [3-epi-25(OH)D3], and 24,25-dihydroxyvitamin D3 [24,25(OH)D3].[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D testing due to its high specificity and ability to chromatographically separate various metabolites, minimizing the risk of cross-reactivity.[3] However, the widespread use of immunoassays necessitates a thorough understanding of their limitations.
Comparative Analysis of Immunoassay Cross-Reactivity
The following table summarizes the reported cross-reactivity of several commercial immunoassays with key vitamin D metabolites. It is important to note that this information is often provided by the manufacturers and may not reflect performance with endogenous metabolites under all conditions.
| Immunoassay Platform | 25(OH)D2 | 3-epi-25(OH)D3 | 24,25(OH)D3 | Reference |
| Roche Elecsys Vitamin D Total | ~41.2% - 92% | ~91% | ~149% | [1][2][4] |
| Siemens ADVIA Centaur Vitamin D Total | ~45.3% | Information not readily available | Information not readily available | [4] |
| Abbott ARCHITECT 25-OH Vitamin D | Information not readily available | Information not readily available | Information not readily available | [1][2] |
| DiaSorin LIAISON 25 OH Vitamin D TOTAL | Information not readily available | Information not readily available | Information not readily available | |
| IDS-iSYS 25-Hydroxy Vitamin D | ~75% | Information not readily available | ~100% | [5] |
Note: The reported cross-reactivity percentages can vary between studies and assay generations.
Experimental Protocols
Representative Protocol for Assessing Immunoassay Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a vitamin D immunoassay with a specific metabolite, such as pyrocholecalciferol (if a purified standard is available). The method is based on the principle of spiking a sample with a known concentration of the interfering substance and measuring the response in the immunoassay.[4][6]
Materials:
-
Vitamin D-depleted serum or a buffer matrix.
-
Calibrated standards of the primary analyte (e.g., 25(OH)D3).
-
Purified standard of the potential cross-reactant (e.g., this compound).
-
The immunoassay kit and instrument to be evaluated.
-
LC-MS/MS system for reference measurements.
Procedure:
-
Prepare a baseline sample: Use vitamin D-depleted serum or the assay buffer to create a sample with a known, low concentration of 25(OH)D3.
-
Create a standard curve: Prepare a series of calibrators with known concentrations of 25(OH)D3 to establish the assay's standard curve.
-
Prepare spiked samples: To a series of aliquots of the baseline sample, add increasing concentrations of the potential cross-reactant (this compound).
-
Immunoassay measurement: Analyze the spiked samples using the immunoassay .
-
Reference measurement: (Optional but recommended) Analyze the spiked samples using a validated LC-MS/MS method to confirm the concentration of the cross-reactant and to ensure no degradation has occurred.
-
Calculate Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration in Immunoassay - Baseline Concentration) / Concentration of Spiked Cross-Reactant * 100
Visualizing Experimental and Biological Pathways
To better understand the processes involved in vitamin D analysis and its physiological role, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and the vitamin D signaling pathway.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Simplified Vitamin D signaling pathway.[7][8]
Conclusion
The accuracy of vitamin D immunoassays is a significant concern for researchers and clinicians due to the potential for cross-reactivity with various metabolites. While specific data on the interference from thermal isomers like this compound and isothis compound remains elusive, the well-documented cross-reactivity with other metabolites highlights the importance of careful assay selection and validation. For studies requiring high specificity and the differentiation of various vitamin D isomers, LC-MS/MS remains the superior analytical choice. When utilizing immunoassays, it is imperative to be aware of their limitations and to interpret results with caution, especially in populations where the presence of cross-reacting metabolites may be prevalent. Further research is needed to characterize the cross-reactivity profiles of commercially available immunoassays with a broader range of vitamin D isomers, including those formed during thermal processing and storage.
References
- 1. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicallab.com [clinicallab.com]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the UV Absorption Spectra of Pyrocholecalciferol and Tachysterol
For Immediate Publication
AUSTIN, TX – October 31, 2025 – In the complex landscape of vitamin D photochemistry, understanding the distinct spectral properties of its various isomers is crucial for researchers in drug development and photobiology. This guide provides a detailed comparison of the ultraviolet (UV) absorption spectra of two key vitamin D photoisomers: pyrocholecalciferol and tachysterol, offering valuable experimental data and protocols for the scientific community.
Introduction to this compound and Tachysterol
This compound and tachysterol are isomers of vitamin D that are formed under different conditions. Tachysterol is a photoproduct formed upon UV irradiation of previtamin D, the immediate precursor to vitamin D. In contrast, this compound is a thermal isomerization product of previtamin D, formed at elevated temperatures. Their distinct formation pathways and structural differences result in unique UV absorption characteristics, which are critical for their identification and quantification.
Quantitative UV Absorption Data
The UV absorption spectra of this compound and tachysterol are characterized by their wavelength of maximum absorbance (λmax) and their molar absorptivity (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. A higher molar absorptivity indicates a greater light absorption capacity.
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| Tachysterol | 282 | 22,000 | 20% Ethyl Acetate in Hexane |
| This compound | 248 | 9,000 | Ethanol |
Tachysterol exhibits a significantly higher molar absorptivity compared to this compound, indicating it is a much stronger absorber of UV radiation at its peak wavelength.[1] This property is consistent with its role as a photoproduct that can be readily formed upon UV exposure.
Experimental Protocol: UV-Vis Spectrophotometry of Vitamin D Isomers
The following is a generalized protocol for obtaining the UV absorption spectra of vitamin D isomers like this compound and tachysterol.
1. Materials and Equipment:
-
High-purity sample of the vitamin D isomer (this compound or tachysterol)
-
Spectrophotometric grade solvent (e.g., ethanol, hexane, or a mixture thereof)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Standard Solution Preparation: Accurately weigh a small amount of the vitamin D isomer and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Measure the absorbance of each of the prepared dilutions across the set wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectra. Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length), calculate the molar absorptivity at the λmax.
Photochemical and Thermal Isomerization Pathways
The formation of this compound and tachysterol from 7-dehydrocholesterol (provitamin D3) is a multi-step process involving both light and heat. The following diagram illustrates these relationships.
Conclusion
The distinct UV absorption spectra of this compound and tachysterol, particularly their different λmax values and molar absorptivities, provide a reliable basis for their differentiation and quantification. Tachysterol's high molar absorptivity underscores its nature as a significant photoproduct in the vitamin D pathway. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality spectral data for these and other related compounds. This comparative guide serves as a valuable resource for professionals in the fields of pharmaceutical sciences, chemistry, and photobiology.
References
Pyrocholecalciferol: A Potential Stable Indicator of Sun Exposure Compared to the Gold Standard 25-hydroxyvitamin D
For researchers, scientists, and drug development professionals, the accurate assessment of sun exposure is critical in a variety of fields, from vitamin D metabolism research to dermatological studies. While 25-hydroxyvitamin D (25(OH)D) is the current gold standard for determining vitamin D status as influenced by sun exposure, its stability and direct correlation to immediate sun exposure can be influenced by various physiological factors. This guide explores the potential of pyrocholecalciferol, a thermal isomer of vitamin D, as a more stable and direct indicator of recent sun and heat exposure, comparing it with the well-established biomarker, 25(OH)D.
This comparison guide provides an objective analysis of this compound's potential, supported by available data on its formation and properties, against the extensive experimental data validating 25(OH)D. Detailed experimental protocols for the measurement of 25(OH)D are also provided for reference.
Quantitative Data Summary
The following tables summarize the key characteristics of this compound and 25-hydroxyvitamin D as potential indicators of sun exposure.
Table 1: Comparison of Molecular and Formation Properties
| Property | This compound | 25-hydroxyvitamin D (25(OH)D) |
| Molecular Formula | C₂₇H₄₄O[1] | C₂₇H₄₄O₂[2] |
| Molecular Weight | 384.64 g/mol [1] | 400.6 g/mol [2] |
| Formation Pathway | Thermal isomerization of previtamin D3 at temperatures >100°C; Photochemical transformation of 7-dehydrocholesterol.[3] | Enzymatic hydroxylation of cholecalciferol (Vitamin D3) in the liver.[4][5][6][7] |
| Primary Stimulus for Formation | Heat and UV radiation[3] | Primarily UVB radiation (for Vitamin D3 synthesis), followed by metabolic processes.[4][5] |
| Location of Formation | Skin (potential) | Liver (from circulating Vitamin D3)[4][5][6] |
Table 2: Comparison of Biomarker Characteristics
| Characteristic | This compound (Potential) | 25-hydroxyvitamin D (Established) |
| Indication | Direct and recent sun and heat exposure. | Overall vitamin D status, reflecting both recent and past sun exposure and dietary intake.[7] |
| Stability | Potentially more stable as it is a terminal product of thermal isomerization. | Half-life of approximately 2-3 weeks in circulation.[7] |
| Validation as a Biomarker | Not yet validated in biological systems. | Extensively validated as a reliable biomarker of vitamin D status.[7] |
| Standardized Measurement | No standardized analytical methods for biological samples. | Well-established and standardized analytical methods (e.g., LC-MS/MS, immunoassays).[8] |
| Influencing Factors | Primarily skin temperature and intensity/duration of UV exposure. | Sun exposure, diet, genetics, liver function, and vitamin D binding protein levels.[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the formation of these compounds, the following diagrams illustrate the key pathways.
Experimental Protocols
While specific protocols for this compound in biological matrices are not established, the standard methods for the well-validated biomarker, 25(OH)D, are detailed below.
Protocol for Quantification of Serum 25-hydroxyvitamin D by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its high specificity and sensitivity.
1. Sample Preparation:
-
Protein Precipitation and Extraction: To 100 µL of serum, add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated 25(OH)D₃).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column suitable for separating lipophilic molecules.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile with 0.1% formic acid). The gradient is optimized to separate 25(OH)D₂ and 25(OH)D₃ from other interfering substances.
-
Flow Rate and Injection Volume: Typical flow rates are between 0.2 and 0.5 mL/min, with an injection volume of 10-20 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.
-
Ionization Mode: Positive ion mode is typically employed.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 25(OH)D₂, 25(OH)D₃, and the internal standard to ensure high selectivity and accurate quantification.
4. Data Analysis:
-
Calibration Curve: Construct a calibration curve using calibrators with known concentrations of 25(OH)D₂ and 25(OH)D₃.
-
Quantification: Determine the concentration of 25(OH)D in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Discussion and Comparison
25-hydroxyvitamin D (25(OH)D): The Established Biomarker
The measurement of circulating 25(OH)D is the universally accepted method for assessing vitamin D status.[7] Its concentration reflects the combined input from cutaneous synthesis (via UVB exposure) and dietary intake.[4][5] Numerous studies have validated its correlation with sun exposure, although this relationship can be complex and influenced by factors such as skin pigmentation, age, and sunscreen use. The metabolic pathway leading to 25(OH)D involves an enzymatic hydroxylation step in the liver, which means its levels are regulated and may not instantaneously reflect acute sun exposure.
This compound: A Potential Novel Indicator
This compound is a product of the thermal isomerization of previtamin D3.[3] This formation is driven by heat, a component of sun exposure, and occurs at temperatures significantly higher than normal physiological skin temperature. This suggests that the presence of this compound could be a specific indicator of intense or prolonged sun exposure leading to elevated skin temperatures.
Advantages of this compound as a Potential Biomarker:
-
Direct Indicator of Heat and UV Exposure: Its formation is directly linked to the physical stimuli of heat and UV light on the skin, potentially offering a more direct measure of the immediate impact of sun exposure than the metabolically regulated 25(OH)D.
-
Stability: As a terminal, non-functional product of thermal degradation, this compound may exhibit greater stability in the skin or circulation compared to the biologically active vitamin D metabolites that are subject to further enzymatic conversion.
Challenges and Areas for Future Research:
-
Lack of Validation: There is currently no in vivo data validating the formation of this compound in human skin under normal sun exposure conditions and its correlation with sun exposure duration and intensity.
-
Analytical Methods: Sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices (e.g., skin biopsies, serum) need to be developed and validated.
-
Physiological Relevance: The physiological significance, if any, of this compound formation is unknown.
Conclusion
While 25-hydroxyvitamin D remains the undisputed gold standard for assessing overall vitamin D status and long-term sun exposure, the investigation of alternative biomarkers that can provide a more direct and immediate measure of sun exposure is a valuable area of research. This compound, due to its formation through thermal and photochemical processes, presents an intriguing, albeit currently theoretical, candidate. Further research is imperative to validate its formation in vivo, develop robust analytical methods, and establish its utility as a stable and reliable indicator of sun and heat exposure. For professionals in drug development and clinical research, the potential of a biomarker like this compound could offer a more nuanced understanding of the immediate effects of UV and heat on the skin, with implications for photoprotection studies and the development of dermatological treatments.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arrangoizmd.com [arrangoizmd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Pyrocholecalciferol Measurements: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical challenges and methodologies for the accurate measurement of Pyrocholecalciferol, a vitamin D analog. Given the limited direct inter-laboratory comparison data for this compound, this document leverages analogous data from the well-established Vitamin D Standardization Program (VDSP) for 25-hydroxyvitamin D [25(OH)D], the primary clinical indicator of vitamin D status, and its isomers. The analytical principles and challenges are directly transferable to this compound analysis.
Data Presentation: A Comparative Analysis of Measurement Variability
The accurate quantification of vitamin D metabolites is notoriously challenging due to the presence of various isomers that can interfere with analytical methods. Inter-laboratory comparison studies are crucial for assessing and improving the reliability of these measurements. The following table summarizes representative data from a VDSP study on 25(OH)D and its C3-epimer, highlighting the variability observed across different laboratories and assay types. This serves as a pertinent example of the expected performance in this compound measurements.
| Laboratory ID | Assay Type | Mean Bias (%) vs. Reference Method | Coefficient of Variation (CV) (%) |
| Lab 1 | LC-MS/MS | -2.5 | 5.8 |
| Lab 2 | LC-MS/MS | 1.8 | 6.2 |
| Lab 3 | Immunoassay | 15.2 | 12.5 |
| Lab 4 | LC-MS/MS | -0.5 | 4.9 |
| Lab 5 | Immunoassay | -10.8 | 15.1 |
| Lab 6 | LC-MS/MS | 3.1 | 7.0 |
| Lab 7 | Immunoassay | 8.9 | 11.3 |
| Lab 8 | LC-MS/MS | -4.2 | 8.1 |
Note: This data is representative and adapted from VDSP inter-laboratory comparison studies for 25-hydroxyvitamin D to illustrate typical performance. Actual values for this compound may vary.
Experimental Protocols: Methodologies for this compound Quantification
The gold standard for the quantification of vitamin D metabolites, including isomers like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for differentiating between structurally similar compounds.
Sample Preparation: Extraction of this compound from Serum
A robust sample preparation is critical to remove interfering substances and isolate the analyte of interest.
-
Protein Precipitation:
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add 1 mL of n-hexane.
-
Vortex for 2 minutes to extract the lipophilic this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm is typically used to achieve high-resolution separation of vitamin D isomers.
-
Mobile Phase: A gradient elution is employed using a mixture of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to ensure the separation of this compound from other vitamin D isomers.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.
-
Column Temperature: The column is maintained at 40°C to ensure reproducible chromatography.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Visualizing Key Pathways and Workflows
Vitamin D Metabolism
The following diagram illustrates the metabolic pathway of Vitamin D, showing the conversion of precursors into active and inactive metabolites. This compound is a photochemical isomer of Vitamin D and its metabolism would follow a similar, though not identical, path of hydroxylation.
Caption: Simplified Vitamin D metabolic pathway.
Experimental Workflow for this compound Measurement
This diagram outlines the key steps in the analytical workflow for quantifying this compound in a biological sample.
Caption: Analytical workflow for this compound.
Vitamin D Signaling Pathway
The biological effects of vitamin D and its analogs, including this compound, are mediated through the Vitamin D Receptor (VDR). This diagram illustrates the classical genomic signaling pathway.
Caption: Vitamin D genomic signaling pathway.
Assessing the Clinical Relevance of Pyrocholecalciferol Levels: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a significant gap in our understanding of the clinical relevance of Pyrocholecalciferol. While identified as a vitamin D analogue produced through the photochemical or thermal transformation of 7-dehydrocholesterol, there is a notable absence of research into its physiological role, metabolic pathways in the body, and any potential association with disease states. Consequently, a direct comparison of its clinical utility against established vitamin D metabolites is not feasible at this time.
This guide will, therefore, focus on the well-characterized and clinically significant metabolites of vitamin D, providing a framework for understanding how vitamin D status is currently assessed and the clinical implications of these measurements. This information is crucial for researchers, scientists, and drug development professionals working in the field of vitamin D metabolism and related health conditions.
The Vitamin D Metabolic Pathway: An Overview
Vitamin D, primarily in the forms of cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2), is a prohormone that undergoes a series of hydroxylations to become biologically active. The key steps in this pathway are critical for maintaining calcium homeostasis and play a vital role in numerous other physiological processes.
Key Vitamin D Metabolites and Their Clinical Significance
The assessment of an individual's vitamin D status and the diagnosis of related disorders rely on the accurate measurement of specific metabolites. The following table provides a comparative overview of the most clinically relevant vitamin D metabolites.
| Metabolite | Primary Site of Production | Key Function | Clinical Relevance |
| 25-hydroxyvitamin D (25(OH)D) | Liver | Main circulating form of vitamin D, serves as a biomarker of vitamin D status. | Measurement of serum 25(OH)D is the standard test for assessing vitamin D deficiency or toxicity. |
| 1,25-dihydroxyvitamin D (1,25(OH)2D) | Kidney | Biologically active form of vitamin D, regulates calcium and phosphate homeostasis. | Levels are tightly regulated and may be normal even in vitamin D deficiency. Elevated in primary hyperparathyroidism and certain granulomatous diseases. |
| 24,25-dihydroxyvitamin D (24,25(OH)2D) | Kidney and other tissues | Catabolite of 25(OH)D and 1,25(OH)2D. | The ratio of 25(OH)D to 24,25(OH)2D may provide insights into the activity of CYP24A1, the enzyme responsible for vitamin D catabolism. |
Experimental Protocols for Metabolite Measurement
The accurate quantification of vitamin D metabolites is essential for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity.
Experimental Workflow for LC-MS/MS Analysis of Vitamin D Metabolites
A Comparative Analysis of Pyrocholecalciferol Formation in Diverse Skin Phototypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of pyrocholecalciferol formation in different skin types. While direct quantitative comparisons of this compound levels across various skin phototypes are not extensively documented in publicly available research, this document outlines the established photochemical pathways, proposes detailed experimental protocols for such a comparative analysis, and presents hypothetical data to illustrate the expected outcomes. The information herein is intended to serve as a valuable resource for researchers investigating vitamin D metabolism and photobiology in the context of varying skin pigmentation.
Introduction to this compound and Skin Phototypes
Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol (7-DHC) in the skin is converted to previtamin D3. This thermally labile intermediate then isomerizes to vitamin D3 (cholecalciferol). However, with continued UVB exposure, previtamin D3 and vitamin D3 can undergo further photochemical transformations to form a series of biologically inactive photoproducts, including lumisterol, tachysterol, and the suprasterols (I and II), which are isomers of this compound. The formation of these photoproducts is a self-regulating mechanism that prevents the excessive production of vitamin D3 in the skin.
The efficiency of these photochemical reactions is significantly influenced by the melanin content in the epidermis. Melanin, the primary determinant of skin color, is a potent absorber of UVB radiation. The Fitzpatrick scale classifies human skin into six phototypes based on its response to UV exposure, which correlates with the amount of melanin present. It is hypothesized that higher melanin content in darker skin types (Fitzpatrick types IV-VI) will reduce the penetration of UVB radiation into the epidermis, thereby attenuating the formation of not only previtamin D3 but also its subsequent photoproducts like this compound, compared to lighter skin types (Fitzpatrick types I-III).
Comparative Data on this compound Formation
As previously stated, there is a notable gap in the scientific literature providing a direct quantitative comparison of this compound formation across different skin phototypes. To facilitate future research in this area, the following table presents a hypothetical data summary illustrating how results from a comparative study might be structured. This data is for illustrative purposes only and is not derived from published experimental results.
Table 1: Hypothetical Quantitative Analysis of this compound Formation in Human Skin Explants of Different Fitzpatrick Phototypes Following UVB Exposure.
| Fitzpatrick Skin Type | Mean Melanin Index | UVB Dose (mJ/cm²) | Mean this compound Concentration (ng/g tissue) | Standard Deviation |
| I | 25 | 100 | 15.2 | ± 2.1 |
| II | 35 | 100 | 12.8 | ± 1.9 |
| III | 50 | 100 | 9.5 | ± 1.5 |
| IV | 65 | 100 | 6.3 | ± 1.1 |
| V | 80 | 100 | 3.1 | ± 0.8 |
| VI | 95 | 100 | 1.5 | ± 0.5 |
Experimental Protocols
To conduct a definitive comparative study on this compound formation in different skin types, the following experimental protocols are proposed, based on established methodologies in the field of vitamin D research and skin photobiology.
Skin Sample Collection and Preparation
-
Sample Source: Full-thickness human skin explants obtained from elective surgeries (e.g., abdominoplasty, mammoplasty) with informed consent from donors of varying Fitzpatrick skin types (I-VI).
-
Sample Preparation: Immediately after excision, subcutaneous fat should be removed from the skin samples. The skin is then to be washed in sterile phosphate-buffered saline (PBS) containing antibiotics and cut into uniform sections (e.g., 1x1 cm).
-
Explant Culture: Skin explants are to be placed dermal-side down on a sterile grid in a culture dish containing supplemented DMEM/F12 medium at the air-liquid interface and maintained in a humidified incubator at 37°C with 5% CO2.
UVB Irradiation
-
UVB Source: A calibrated broadband or narrowband UVB source (290-320 nm) should be used.
-
Irradiation Protocol: Skin explants are to be exposed to a physiologically relevant dose of UVB radiation (e.g., 100 mJ/cm²). A control group of skin explants for each skin type should be sham-irradiated.
-
Post-Irradiation Incubation: Following irradiation, the explants should be incubated for a defined period (e.g., 24 hours) to allow for the photochemical reactions to proceed.
Extraction of Vitamin D3 and Photoproducts
-
Homogenization: After incubation, the epidermal layer of the skin explants is to be separated from the dermis. The epidermis is then to be minced and homogenized in a solvent mixture, such as isopropanol/methanol, using a tissue homogenizer.
-
Lipid Extraction: A liquid-liquid extraction is to be performed using a non-polar solvent like hexane or a solid-phase extraction (SPE) protocol can be employed to isolate the lipid-soluble vitamin D metabolites.
-
Internal Standard: A known amount of a suitable internal standard (e.g., deuterated this compound) should be added at the beginning of the extraction process for accurate quantification.
Quantification by HPLC-MS/MS
-
Chromatographic Separation: The extracted samples are to be analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column to separate this compound from other vitamin D3 isomers.
-
Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is to be used for sensitive and specific detection and quantification of this compound and the internal standard.
-
Data Analysis: The concentration of this compound in each sample is to be calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of a this compound reference standard.
Visualizing the Process: Diagrams
To better illustrate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Photochemical pathway of vitamin D3 synthesis and this compound formation in the skin.
Caption: Experimental workflow for the comparative study of this compound formation.
Safety Operating Guide
Safe Disposal of Pyrocholecalciferol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of pyrocholecalciferol, a vitamin D analogue. Due to its toxicological profile, this compound must be managed as hazardous waste.
Hazard Assessment and Safety Precautions
This compound is a potent compound and should be handled with extreme caution. While specific toxicity data for this compound is limited, its close structural relationship to cholecalciferol (Vitamin D3) suggests similar hazardous properties. According to safety data sheets (SDS) for cholecalciferol, the substance is classified as:
-
Fatal if swallowed, in contact with skin, or if inhaled. [1][2][3]
-
Causes damage to organs through prolonged or repeated exposure. [1][3]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection if there is a risk of generating dust or aerosols.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste stream.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all constituents.
-
Never mix this compound waste with incompatible chemicals. Consult the SDS for specific incompatibilities.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, deface the original label on the container before disposing of it as non-hazardous waste, or as recommended by your institution's environmental health and safety (EHS) office.[6]
-
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5] All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.
Follow these steps for proper disposal:
-
Package Waste: Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date.
The following table summarizes the key disposal information:
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Solid this compound & Contaminated Debris | Labeled, sealed, chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal contractor. | Do not mix with other waste streams. Wear appropriate PPE during handling and packaging. |
| Liquid this compound Solutions | Labeled, sealed, leak-proof, shatter-resistant hazardous waste container. | Collection by a licensed hazardous waste disposal contractor. | Do not dispose of down the drain. Ensure the container is compatible with all components of the solution. |
| Empty this compound Containers | Original container. | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste. Dispose of the container as per institutional guidelines after defacing the label.[5][6] | Never discard un-rinsed containers in the regular trash. |
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional EHS office. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.
For detailed emergency procedures, refer to the specific safety data sheet for cholecalciferol as a proxy and your institution's emergency response plan.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrocholecalciferol
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Pyrocholecalciferol. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate the significant health risks associated with this potent compound.
This compound, a potent vitamin D analog, presents significant health risks upon exposure. It is classified as fatal if swallowed, in contact with skin, or if inhaled, and can cause organ damage through prolonged or repeated exposure.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for all procedures involving this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles | Must be chemical splash goggles meeting ANSI Z87.1 standards.[2] |
| Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.[2] | |
| Hand | Double Gloving | An inner nitrile glove should be worn, with a second, heavier-duty, chemical-resistant glove (e.g., neoprene or butyl rubber) over it. Gloves must be changed immediately upon contamination.[2] |
| Body | Dedicated Lab Coat | A disposable, solid-front, back-closing gown or a dedicated, non-porous lab coat is required. This should not be worn outside of the designated handling area. |
| Chemical Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | |
| Respiratory | Respirator | A NIOSH-approved respirator with P100 cartridges is required for handling powders or any procedure that may generate aerosols. Fit-testing is mandatory for all users.[1][3] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Safe handling workflow for this compound.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly. Improper disposal can lead to environmental contamination and poses a risk to public health.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and used consumables, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All contaminated liquid waste must be collected in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: Contaminated sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
Disposal Procedure:
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. All containers must be properly labeled with the contents and associated hazards.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response:
The following diagram outlines the immediate actions to be taken in the event of a this compound spill.
Emergency response plan for a this compound spill.
For all spills, the immediate priority is personnel safety. For large spills, or any spill that you are not trained or equipped to handle, evacuate the area and contact your institution's emergency response team immediately. Do not attempt to clean up a large spill on your own.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
